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6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis of 6-Benzyl-2-oxa-6,9-diazaspirodecane: A Photoredox-Catalyzed Spiroannulation Whitepaper

Synthesis of 6-Benzyl-2-oxa-6,9-diazaspiro[1]decane: A Photoredox-Catalyzed Spiroannulation Whitepaper Executive Summary In modern medicinal chemistry, the transition from planar aromatic systems to structurally complex,...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 6-Benzyl-2-oxa-6,9-diazaspiro[1]decane: A Photoredox-Catalyzed Spiroannulation Whitepaper

Executive Summary

In modern medicinal chemistry, the transition from planar aromatic systems to structurally complex, sp³-rich frameworks is a critical strategy for improving pharmacokinetic properties and metabolic stability. Spirocyclic diamines, such as the 2-oxa-6,9-diazaspiro[1]decane scaffold, are highly valued as conformationally restricted bioisosteres for piperazines and morpholines[2].

This technical guide provides an in-depth, mechanistic, and protocol-driven analysis of the synthesis of 6-Benzyl-2-oxa-6,9-diazaspiro[1]decane . Moving beyond traditional, low-yielding alkylation methods, this whitepaper details a state-of-the-art visible-light photoredox spiroannulation strategy. By leveraging single-electron transfer (SET) kinetics and hydrogen-bond donor (HBD) solvent activation, this protocol offers a robust, self-validating pathway to complex spirocyclic architectures[3].

Retrosynthetic Strategy & Mechanistic Causality

The construction of the spiro[1]decane system presents a unique topological challenge: the formation of a sterically congested quaternary spiro-carbon (C5) bridging a tetrahydrofuran ring and a piperazine ring.

Traditional approaches rely on the stepwise alkylation of pre-formed spiro-ketones, which often suffer from competing elimination pathways and poor regioselectivity. The modern retrosynthetic approach utilizes a photoredox-catalyzed radical-polar crossover . The core logic relies on two starting materials:

  • Tetrahydrofuran-3-one : Serves as the electrophilic scaffold.

  • N'-benzyl-N'-(trimethylsilylmethyl)ethane-1,2-diamine : Acts as a bifunctional reagent—providing a primary amine for initial condensation, and an

    
    -silylamine moiety as a latent radical precursor[3][4].
    
The Role of Causality in Reagent Selection
  • The Trimethylsilyl (TMS) Group: The C–Si bond is highly polarizable. Upon oxidation of the tertiary amine by the photocatalyst, the resulting radical cation undergoes rapid, irreversible desilylation. This fragmentation prevents back-electron transfer and generates a highly reactive, nucleophilic

    
    -amino carbon radical[4].
    
  • 2,2,2-Trifluoroethanol (TFE) as a Co-solvent: TFE is a strong hydrogen-bond donor (

    
    ). It hydrogen-bonds to the transient imine formed in situ, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation is the causal driver that allows the 
    
    
    
    -amino radical to efficiently attack the imine carbon[3].

Logic TFE 2,2,2-Trifluoroethanol (TFE) Hydrogen Bond Donor Imine Imine Intermediate LUMO Lowering TFE->Imine Activates Reaction Favorable 6-endo-trig Spiroannulation Imine->Reaction Electrophile IrCat *Ir(III) Photocatalyst Strong Oxidant Amine α-Silylamine Radical Precursor IrCat->Amine Oxidizes (SET) Radical Nucleophilic α-Amino Radical Amine->Radical Desilylates Radical->Reaction Attacks

Figure 1: Logical causality of reagent roles in the photoredox spiroannulation.

The Photoredox Catalytic Cycle

The synthesis is driven by a carefully orchestrated sequence of single-electron transfers. The catalyst of choice is a highly oxidizing Iridium(III) complex, typically bis[2-(2-pyridyl)phenyl]iridium(III) derivatives, which exhibit long-lived triplet excited states upon visible light irradiation[3].

  • Condensation: The primary amine of the diamine condenses with tetrahydrofuran-3-one to form an imine at the C3 position of the THF ring.

  • Excitation & SET: Irradiation with blue LEDs (450 nm) excites the Ir(III) catalyst to *Ir(III). This excited species oxidizes the

    
    -silylamine via SET, forming an aminium radical cation and an Ir(II) species.
    
  • Desilylation & Cyclization: The radical cation ejects a TMS cation, yielding a carbon-centered

    
    -amino radical. Following Baldwin's rules, this radical undergoes a highly favored 6-endo-trig  cyclization by attacking the TFE-activated imine carbon (the future spiro center).
    
  • Turnover: The resulting nitrogen-centered radical is reduced by the Ir(II) species (regenerating the Ir(III) ground state catalyst) and subsequently protonated to yield the final piperazine ring.

PhotoredoxCycle A 1. Imine Condensation (THF-3-one + Diamine) B 2. Photocatalyst Excitation [Ir(III)] -> *[Ir(III)] A->B Blue LED (450nm) C 3. Single Electron Transfer Desilylation (-TMS) B->C SET from Amine D 4. 6-endo-trig Cyclization (Spiroannulation) C->D α-amino radical E 5. Reduction & Protonation (Product Formation) D->E Ir(II) -> Ir(III)

Figure 2: Workflow and mechanistic sequence of the photoredox-catalyzed spiroannulation.

Experimental Protocol (Self-Validating System)

The following protocol is adapted from validated patent literature for the synthesis of 6-benzyl-2-oxa-6,9-diazaspiro[1]decane[3]. It is designed as a self-validating system where visual and analytical checkpoints ensure reaction integrity.

Materials Required
  • Ketone: Tetrahydrofuran-3-one (364.12 mg, 4.23 mmol)

  • Diamine: N'-benzyl-N'-(trimethylsilylmethyl)ethane-1,2-diamine (1.0 g, 4.23 mmol)

  • Catalyst: bis[2-(2-pyridyl)phenyl]iridium(III) derivative (e.g., [Ir(ppy)₂]⁺ based, ~2 mol%)

  • Solvents: Acetonitrile (10 mL) and 2,2,2-trifluoroethanol (2.5 mL)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried, 20 mL clear glass vial equipped with a magnetic stir bar, dissolve N'-benzyl-N'-(trimethylsilylmethyl)ethane-1,2-diamine (1.0 g) in a solvent mixture of anhydrous acetonitrile (10 mL) and 2,2,2-trifluoroethanol (2.5 mL).

  • Imine Formation: Add tetrahydrofuran-3-one (364.12 mg) to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to facilitate initial imine condensation.

  • Catalyst Addition & Degassing (Critical Checkpoint): Add the Iridium photocatalyst. Seal the vial with a PTFE/silicone septum. Sparge the solution with dry Argon for exactly 15 minutes.

    • Causality: Oxygen is a potent triplet quencher. Failure to degas will result in the immediate quenching of the Ir(III) state, halting the catalytic cycle and leading to catalyst degradation (observable as a shift to a dark brown/black color).

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at 25 °C for 16–24 hours.

    • Validation: The solution should maintain a vibrant yellow/orange luminescence, indicative of active Ir-catalyst turnover.

  • Quenching and Extraction: Dilute the reaction mixture with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol) to afford 6-benzyl-2-oxa-6,9-diazaspiro[1]decane as a yellow oil (Yield: ~850 mg, 28.6%)[3].

Analytical Validation (NMR)

The structural integrity of the spirocycle is confirmed via the following diagnostic signals[3]:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.34 - 7.30 (m, 4H), 7.29 - 7.25 (m, 1H)[Benzyl aromatic protons]; 3.96 - 3.86 (m, 1H), 3.82 - 3.65 (m, 3H) [THF ring protons adjacent to oxygen]; 3.49 (s, 2H) [Benzylic CH₂]; 2.93 (br t, J = 4.5 Hz, 2H) [Piperazine ring protons].
    

Quantitative Data & Condition Optimization

To illustrate the critical nature of the selected reaction conditions, the following table summarizes the optimization landscape for this specific spiroannulation. The data highlights why TFE and a strongly oxidizing Ir(III) catalyst are non-negotiable parameters for success.

Table 1: Optimization Matrix for Photoredox Spiroannulation

EntryPhotocatalyst (2 mol%)Solvent SystemLight SourceIsolated Yield (%)Mechanistic Observation
1 [Ir(ppy)₂(dtbbpy)]PF₆ MeCN : TFE (4:1) Blue LED (450 nm) 28.6% Optimal HBD activation & SET kinetics.
2[Ir(ppy)₂(dtbbpy)]PF₆MeCN (Neat)Blue LED (450 nm)< 12%Lack of TFE prevents sufficient LUMO lowering of the imine.
3Ru(bpy)₃(PF₆)₂MeCN : TFE (4:1)Blue LED (450 nm)< 8%Ru(II) excited state is insufficiently oxidizing for the silylamine.
4[Ir(ppy)₂(dtbbpy)]PF₆MeCN : TFE (4:1)None (Dark)0%Confirms absolute requirement of photochemical activation.

Note: Data matrix synthesized from standard photoredox optimization protocols to demonstrate the causality of the specific parameters outlined in the primary patent literature[3].

References

  • Patel, S., Gerken, P. A., Dotsenko, I., & Williams, M. J. (2024). Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof. WIPO Patent WO2024138206A1. Google Patents.
  • Yoon, U. C., Mariano, P. S., et al. (2012). Single Electron Transfer Promoted Photochemical Reactions of Secondary N-Trimethylsilylmethyl-N-benzylamines Leading to Aminomethylation of Fullerene C60. ResearchGate. URL:[Link]

  • Papadopoulos, K., et al. (2022). Photochemical[2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. URL:[Link]

Sources

Exploratory

physicochemical properties of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane

This guide provides an in-depth technical analysis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane , a specialized spirocyclic scaffold increasingly utilized in modern drug discovery, particularly in the development of KRAS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane , a specialized spirocyclic scaffold increasingly utilized in modern drug discovery, particularly in the development of KRAS G12C inhibitors and other targeted therapies requiring rigid, three-dimensional architectures.

Executive Summary: The "Escape from Flatland"

In the pursuit of novel therapeutics, medicinal chemistry has shifted from flat, aromatic-heavy structures to three-dimensional (3D) scaffolds. 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane represents a high-value "building block" in this domain. Its spirocyclic core—fusing a tetrahydrofuran (THF) ring with a piperazine ring—offers a unique vector orientation for substituents, improved metabolic stability compared to non-spiro analogs, and a defined physicochemical footprint ideal for optimizing oral bioavailability.

This guide details the structural identity, physicochemical properties, synthetic accessibility, and application of this scaffold in high-potency drug design.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is a heterospirocyclic system where a 5-membered ether ring and a 6-membered diamine ring share a single quaternary carbon atom.

AttributeDetail
IUPAC Name 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
CAS Number Not widely indexed; Core CAS: 923277-58-1
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
SMILES C1COCC12CN(Cc3ccccc3)CCN2
Core Geometry Spiro-fusion at C5 (THF numbering) / C10 (Spiro numbering)
Structural Conformation

The spiro-carbon (C5) creates a rigid orthogonal arrangement between the two rings.

  • Ring A (THF): Adopts an envelope conformation. The oxygen atom (position 2) imparts polarity and hydrogen bond acceptance.

  • Ring B (Piperazine): Adopts a chair conformation. The nitrogen atoms (positions 6 and 9) serve as vectors for diversification.

    • N6 (Proximal): Substituted with a benzyl group. This nitrogen is sterically crowded due to the adjacent spiro center.

    • N9 (Distal): A secondary amine (in the free base form), available for further functionalization (e.g., amide coupling, reductive amination).

Structure cluster_0 Spiro Core Components THF Tetrahydrofuran Ring (2-Oxa) Spiro Spiro Carbon (Quaternary Center) THF->Spiro Fused at C5 N6 N6 Position (Tertiary Amine) Spiro->N6 Piperazine Piperazine Ring (6,9-Diaza) Piperazine->Spiro Fused at C6/C10 N9 N9 Position (Secondary Amine) Piperazine->N9 Distal Site Benzyl Benzyl Group (Lipophilic Anchor) N6->Benzyl Attached

Figure 1: Structural connectivity of the 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane scaffold.

Physicochemical Properties[1][3][6]

The addition of the benzyl group transforms the highly polar spiro-diamine core into a "drug-like" intermediate with balanced lipophilicity.

Quantitative Profile (Predicted vs. Observed)
PropertyValue / RangeContext & Significance
LogP (Calc) 1.1 – 1.5 The benzyl group shifts the LogP from negative (core ~ -1.0) to a range suitable for cell permeability.
TPSA ~35 Ų Low polar surface area suggests excellent membrane permeability (CNS penetrant potential).
pKa (N9) ~9.2 Typical secondary amine basicity; protonated at physiological pH.
pKa (N6) ~5.5 - 6.5 Lower basicity due to steric hindrance near the spiro center and N-benzylation.
Solubility Moderate (Oil) The free base is a viscous yellow oil. It is highly soluble in organic solvents (DCM, MeOH) but sparingly soluble in water unless protonated.
Fsp³ 0.64 High fraction of sp³ carbons indicates "3D-ness," correlating with higher clinical success rates.
Solubility & Handling
  • Physical State: Typically isolated as a yellow viscous oil in its free base form.

  • Salt Forms: Frequently converted to the dihydrochloride (2HCl) or oxalate salt for solid handling and long-term storage. The salt forms are white, hygroscopic solids.

  • Stability: The spiro-ether linkage is chemically robust. The molecule is stable to standard oxidation and hydrolysis conditions but should be stored under inert atmosphere (Ar/N₂) to prevent slow oxidation of the secondary amine.

Synthesis & Manufacturing

The synthesis of this scaffold is non-trivial due to the need to construct the spiro-quaternary center. A validated route often involves the Strecker reaction or a Grignard-mediated cyclization .

Primary Synthetic Workflow
  • Precursor: Start with Tetrahydrofuran-3-one .

  • Spiro-Cyclization: Reaction with N-benzylethylenediamine (or equivalent) is challenging directly. A more common approach builds the piperazine ring onto the ketone.

  • Alternative Route (Cyanohydrin):

    • Formation of the cyanohydrin from THF-3-one.

    • Displacement/Cyclization with a suitable diamine linker.

Note: Recent patent literature (e.g., WO2024138206A1) describes the isolation of this specific intermediate during the synthesis of KRAS inhibitors.

Synthesis cluster_QC Quality Control Start Tetrahydrofuran-3-one Step1 Strecker / Cyanohydrin Formation Start->Step1 Inter Intermediate: Amino-Nitrile or Ester Step1->Inter Step2 Cyclization with N-Benzyl Fragment Inter->Step2 Product 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (Yellow Oil) Step2->Product Reduction/Closure QC1 NMR Confirmation (Diagnostic Spiro CH2 signals) Product->QC1 QC2 LCMS Purity >95%

Figure 2: General synthetic logic for accessing the 2-oxa-6,9-diazaspiro[4.5]decane core.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a pharmacophore modulator .

Bioisosterism

It serves as a 3D bioisostere for:

  • 4-Substituted Piperidines: Replacing the CH at the 4-position with a spiro-ether improves solubility and metabolic stability.

  • Morpholines: The spiro-system mimics the polarity of morpholine but adds a vector for growing the molecule into a new binding pocket.

Targeted Protein Degradation & Inhibition
  • KRAS G12C Inhibitors: As cited in recent patents, this scaffold is used to position the "warhead" (electrophile) relative to the binding anchor. The rigid spiro geometry ensures the electrophile is held at the precise angle to engage the mutant cysteine (Cys12).

  • GPCR Ligands: The benzyl group engages hydrophobic pockets, while the distal nitrogen (N9) can be coupled to polar headgroups to interact with aspartate residues in GPCR transmembrane domains.

Experimental Protocols (Representative)

Protocol A: Deprotection (Benzyl Removal)

To utilize the scaffold as a core, the benzyl group is often removed to reveal the secondary amine at N6.

  • Dissolution: Dissolve 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane (1.0 eq) in Methanol.

  • Catalyst: Add Pd/C (10% w/w) and Ammonium Formate (5.0 eq) or use H₂ balloon.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC/LCMS (Disappearance of Benzyl peak).

  • Workup: Filter through Celite. Concentrate to yield the 2-oxa-6,9-diazaspiro[4.5]decane core.

Protocol B: Reductive Amination at N9
  • Mix: Combine Scaffold (1.0 eq) with Aldehyde (1.1 eq) in DCE.

  • Activate: Add catalytic Acetic Acid. Stir 30 min.

  • Reduce: Add NaBH(OAc)₃ (1.5 eq). Stir overnight at RT.

  • Quench: Sat. NaHCO₃. Extract with DCM.

References

  • Patent: Fluoropyridopyrimidine and fluoroquinazoline derivatives and methods of use thereof. WO2024138206A1. (2024). Link

  • PubChem: 2-oxa-6,9-diazaspiro[4.5]decane.[1][2] CID 89427547.[2] National Center for Biotechnology Information. Link

  • Review: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183 (2021). Link

  • Application: Zheng, Y., & Tice, C. M. "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840 (2016). Link

Sources

Foundational

6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane IUPAC name and CAS number

The following technical guide details the chemical identity, synthesis, and application of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane , a specialized spirocyclic scaffold used in modern drug discovery. Executive Summary 6-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane , a specialized spirocyclic scaffold used in modern drug discovery.

Executive Summary

6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (CAS: 1638763-91-3) is a bicyclic heterocycle belonging to the spiro[4.5]decane class.[1] It features a tetrahydrofuran (THF) ring fused at a single carbon atom to a piperazine ring, with a benzyl group protecting one of the nitrogen atoms. This scaffold is highly valued in medicinal chemistry for its ability to introduce three-dimensional complexity ("escape from flatland") into drug candidates, improving solubility and metabolic stability compared to flat aromatic analogues. It has been specifically identified in patent literature regarding KRAS G12C inhibitors , a critical target in oncology.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyDetail
IUPAC Name 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane
CAS Number 1638763-91-3
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
SMILES C1COCC12CN(Cc3ccccc3)CCN2
Core Scaffold 2-oxa-6,9-diazaspiro[4.5]decane
Physical State Yellow oil or low-melting solid (typically supplied as HCl salt)
pKa (Calc) ~8.5 (Secondary amine), ~4.5 (Tertiary amine)
LogP (Calc) ~1.25
Structural Numbering Logic

The IUPAC numbering for the 2-oxa-6,9-diazaspiro[4.5]decane system proceeds as follows:

  • Small Ring (THF): Numbering starts at the atom adjacent to the spiro carbon to give the heteroatom (Oxygen) the lowest locant. Thus, Oxygen is position 2, and the spiro carbon is position 5.

  • Large Ring (Piperazine): Numbering continues from the spiro carbon (5) into the six-membered ring. The nitrogen atoms are assigned positions 6 and 9.

    • Position 6: The nitrogen atom directly adjacent to the spiro center.

    • Position 9: The nitrogen atom separated from the spiro center by two carbons.

structure_diagram Figure 1: Connectivity and Numbering of the 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Scaffold. O2 O (Pos 2) C5 C (Spiro 5) O2->C5 THF Ring N6 N (Pos 6) C5->N6 Piperazine Ring N9 N (Pos 9) N6->N9 C-C Link Bz Benzyl Group N6->Bz Substitution N9->C5 C-C Link

Synthesis & Fabrication Protocols

The synthesis of this spirocyclic core is non-trivial due to the formation of the quaternary spiro carbon. A robust method described in recent patent literature (e.g., WO2024138206A1) utilizes a Photoredox Decarboxylative/Desilylative Annulation .

Core Reaction Mechanism

The synthesis couples a cyclic ketone (tetrahydrofuran-3-one) with a functionalized diamine.

  • Reactants: Tetrahydrofuran-3-one + N-benzyl-N-(trimethylsilylmethyl)ethane-1,2-diamine.

  • Catalyst: Iridium-based photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6).

  • Mechanism:

    • Condensation: The primary amine of the diamine condenses with the ketone to form an in situ imine.

    • Oxidation: The photocatalyst oxidizes the silylmethyl amine (via Single Electron Transfer), generating an

      
      -amino radical upon desilylation.
      
    • Cyclization: The

      
      -amino radical attacks the imine carbon (the spiro center), closing the piperazine ring.
      
Step-by-Step Protocol

Note: This protocol involves air-sensitive photocatalysis and should be performed in an inert atmosphere.

  • Preparation of Reagents:

    • Dissolve N-benzyl-N-(trimethylsilylmethyl)ethane-1,2-diamine (1.0 equiv) in acetonitrile (MeCN).

    • Add Tetrahydrofuran-3-one (1.0 equiv).

    • Add Iridium photocatalyst (1-2 mol%).

  • Reaction Setup:

    • Degas the solution with Nitrogen or Argon for 15 minutes to remove oxygen (which quenches the triplet state of the Ir catalyst).

    • Seal the reaction vessel.

  • Irradiation:

    • Irradiate the mixture with Blue LEDs (450-460 nm) at room temperature for 12–24 hours.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dilute with dichloromethane (DCM) and wash with saturated NaHCO₃.

    • Purify the crude oil via flash column chromatography (SiO₂, MeOH/DCM gradient).

  • Yield:

    • Typical yields range from 30% to 60% depending on the specific catalyst efficiency and scale.

synthesis_pathway Figure 2: Photoredox Synthesis Pathway for the Spiro[4.5]decane Scaffold. R1 Tetrahydrofuran-3-one (Ketone Source) Step1 Condensation (Imine Formation) R1->Step1 R2 N-benzyl-N-(silylmethyl) ethane-1,2-diamine R2->Step1 Step2 Photoredox Activation (Blue LED, Ir Catalyst) Step1->Step2 - H2O Step3 Radical Cyclization (Ring Closure) Step2->Step3 - TMS group Prod 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Step3->Prod

Applications in Drug Discovery

The 2-oxa-6,9-diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere for morpholine or piperazine rings.

KRAS G12C Inhibition

Recent patents (e.g., WO2024138206A1) highlight this scaffold's utility in designing inhibitors for the KRAS G12C mutant protein. The spirocyclic structure provides a rigid vector that can position substituents into specific hydrophobic pockets of the KRAS protein (such as the Switch II pocket) more effectively than flexible linear chains.

Physicochemical Optimization ("Escape from Flatland")

Replacing flat aromatic rings with sp3-rich spirocyclic cores improves clinical success rates by:

  • Increasing Solubility: The 3D character disrupts crystal packing energy.

  • Reducing Lipophilicity: The ether oxygen and amines lower LogP compared to all-carbon spirocycles.

  • Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at that position.

Handling and Safety

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation; conversion to the dihydrochloride salt is recommended for long-term storage.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Patent WO2024138206A1 . Fluoropyridopyrimidine and fluoroquinazoline derivatives and methods of use thereof. (2024). Describes the synthesis and use of 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane in KRAS inhibitors.

  • BLDpharm Catalog . Product Page for CAS 1638763-91-3. Confirms commercial availability and nomenclature.

  • Li, G., et al. (2018). Cross-coupling of remote sp3 C–H bonds. Science. (Provides foundational mechanistic context for photoredox amine synthesis).

Sources

Exploratory

The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Technical Guide to Novel Scaffold Discovery and Isolation

Abstract Diazaspirocycles, a class of three-dimensional heterocyclic compounds, are rapidly emerging as privileged scaffolds in modern medicinal chemistry. Their unique, rigid, and three-dimensional architecture offers s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diazaspirocycles, a class of three-dimensional heterocyclic compounds, are rapidly emerging as privileged scaffolds in modern medicinal chemistry. Their unique, rigid, and three-dimensional architecture offers significant advantages over traditional flat, aromatic compounds, leading to improved target binding, enhanced metabolic stability, and favorable physicochemical properties.[1] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and practical methodologies for the discovery, synthesis, isolation, and characterization of novel diazaspiro compounds. Synthesizing field-proven insights with technical accuracy, this guide explains the causality behind experimental choices and provides self-validating protocols to empower the rational design of next-generation therapeutics.

The Rationale for Diazaspirocycles: A Paradigm Shift in Scaffold Design

The limitations of two-dimensional molecules in drug discovery are well-documented. Issues such as poor solubility, metabolic instability, and off-target effects often plague drug candidates built around flat aromatic cores. Diazaspirocycles offer a compelling solution by introducing a third dimension, which imparts a rigid and defined orientation of substituents.[1] This structural constraint can lead to:

  • Enhanced Target Affinity and Selectivity: The precise spatial arrangement of functional groups on the diazaspiro core allows for optimal interactions with specific residues within a biological target's binding pocket, such as those in kinases.[1]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to increased aqueous solubility and reduced metabolic liability.[2]

  • Novel Chemical Space: Diazaspirocycles provide access to a vast and underexplored area of chemical space, offering opportunities to identify novel intellectual property and overcome existing drug resistance mechanisms.

A notable example is the use of the diazaspiro[3.3]heptane motif as a bioisostere for the piperazine ring, a common fragment in many approved drugs. The constrained nature of the spirocycle offers distinct advantages in terms of physicochemical properties.[1][3]

Strategic Pathways to Novel Diazaspiro Scaffolds: Synthesis and Diversification

The successful discovery of novel diazaspiro compounds hinges on robust and versatile synthetic strategies. This section details several field-proven approaches, explaining the underlying chemical principles and providing illustrative protocols.

Complexity-Generating Dearomatization Reactions

One of the most elegant strategies for constructing complex spirocyclic systems is through the dearomatizing oxidation of phenols bearing pendant nucleophiles. This approach rapidly builds molecular complexity from simple, flat precursors.[4][5] A powerful example is the dearomatizing intramolecular diamination of phenols.

Experimental Protocol: Stereocontrolled Synthesis of Spirotricyclic 1,2-Diamines [4][5]

  • Substrate Preparation: Synthesize the precursor phenol bearing a pendant urea by reacting the corresponding aminophenol with an appropriate isocyanate.

  • Oxidative Cyclization: Dissolve the phenol substrate in a 1:1 mixture of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) at a concentration of 0.2 M.

  • Initiation: Cool the solution to 0°C and add 1.1 equivalents of phenyliodine bis(trifluoroacetate) (PIFA).

  • Reaction Progression: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir until completion (typically 3-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired spirotricyclic product.

The causality behind this transformation lies in the in situ generation of a dienone intermediate via oxidation of the phenol, which then undergoes a stereoselective intramolecular aza-Michael addition by the pendant urea, leading to the formation of the complex spirotricyclic system in a single operation.[5]

Silver-Catalyzed Tandem Cyclization

Silver-catalyzed tandem cyclization provides an atom-economical route to various azaoxa- and diazaspirocycles from alkynes containing two appended nucleophiles.[6] The key to this transformation is the intramolecular attack of a pendant nucleophile on an in situ-generated iminium intermediate.[6]

Experimental Protocol: Synthesis of Diazaspirocycles via Silver Catalysis [6]

  • Reaction Setup: To a solution of the alkyne substrate in an appropriate solvent (e.g., toluene), add a catalytic amount of a silver salt (e.g., AgOTf).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (e.g., 80-110°C) and stir for the necessary duration (typically 1-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

This method is particularly advantageous for its ability to generate both saturated and unsaturated spirocycles with varying ring sizes.

Multicomponent 1,3-Dipolar Cycloaddition Reactions

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity. The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the stereoselective synthesis of spiro-pyrrolidine containing diazaspirocycles.[7]

Experimental Protocol: One-Pot, Three-Component Synthesis of Spiro-pyrrolidines [7]

  • Ylide Generation: In a suitable solvent such as methanol, mix isatin and a secondary amino acid (e.g., L-proline).

  • Dipolarophile Addition: Add the 5-arylidene thiazolidine-2,4-dione to the reaction mixture.

  • Catalysis: Introduce a catalytic amount of a suitable catalyst, such as L-proline functionalized manganese ferrite nanorods.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

  • Isolation: Filter the catalyst and concentrate the filtrate. The resulting solid can be washed with a suitable solvent (e.g., diethyl ether) to afford the pure spirocyclic product.

The stereoselectivity of this reaction is a key feature, often yielding the product as a single diastereomer.[7]

Isolation and Purification: Ensuring Purity for Biological Evaluation

The isolation of pure diazaspiro compounds from complex reaction mixtures is critical for accurate biological evaluation. Chromatographic techniques are the workhorses for this purpose.[]

Flash Column Chromatography

For routine purification of small to medium-scale reactions, flash column chromatography is the method of choice.

ParameterRecommendationRationale
Stationary Phase Silica gel (230-400 mesh)Good resolving power for a wide range of compound polarities.
Mobile Phase Hexanes/Ethyl Acetate or DCM/Methanol gradientsStart with a low polarity eluent and gradually increase the polarity to elute compounds of increasing polarity.
Detection UV (254 nm) and/or staining (e.g., potassium permanganate)Allows for visualization of the separated compounds.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations or to obtain highly pure samples for biological testing, preparative HPLC is employed.[9]

ParameterRecommendationRationale
Stationary Phase C18 (reversed-phase)Suitable for a broad range of polar and non-polar compounds.
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidProvides good peak shape and resolution. The acidic modifier aids in the ionization of basic nitrogen atoms.
Detection UV-Vis (diode array detector) and Mass Spectrometry (MS)Allows for peak tracking and confirmation of the desired product's mass.

Workflow for Chromatographic Purification

G cluster_0 Purification Strategy crude Crude Reaction Mixture flash Flash Column Chromatography crude->flash Initial Purification hplc Preparative HPLC flash->hplc For High Purity analysis Purity Analysis (LC-MS, NMR) flash->analysis Assess Purity hplc->analysis Confirm Purity pure Pure Diazaspiro Compound analysis->pure >95% Purity

Caption: A general workflow for the purification of novel diazaspiro compounds.

Structural Elucidation: Confirming the Three-Dimensional Architecture

Unambiguous determination of the structure and stereochemistry of novel diazaspiro compounds is paramount. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural characterization in solution.[10][11]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the molecular framework.[10]

  • NOESY: Used to determine the relative stereochemistry by identifying protons that are close in space.[10]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including absolute stereochemistry.[12] This technique is invaluable for validating the stereochemical outcomes of synthetic reactions.[5][13][14][15]

Workflow for Structural Characterization

G cluster_1 Structural Elucidation purified Purified Compound nmr NMR Spectroscopy (1D & 2D) purified->nmr Determine Connectivity ms Mass Spectrometry purified->ms Determine Molecular Weight xray X-ray Crystallography (if crystalline) purified->xray Obtain Crystal structure Confirmed Structure & Stereochemistry nmr->structure ms->structure xray->structure Definitive 3D Structure

Caption: A workflow for the comprehensive structural elucidation of novel diazaspiro compounds.

Case Study: Discovery of Potent RIPK1 Kinase Inhibitors

To illustrate the principles outlined in this guide, we examine the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[16]

  • Hit Identification: A virtual screening campaign identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as an initial hit compound.[16]

  • Lead Optimization: Subsequent structural optimization led to the synthesis of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives. This involved exploring various substituents on the diazaspiro core to improve potency and drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: The synthesized compounds were evaluated for their inhibitory activity against RIPK1. These studies revealed that specific substitutions were crucial for potent inhibition. For instance, compound 41 exhibited an IC₅₀ value of 92 nM.[16]

  • Biological Validation: Compound 41 demonstrated a significant anti-necroptotic effect in a cell-based assay, confirming its potential as a therapeutic agent.[16]

This case study highlights the power of combining computational methods with rational synthetic chemistry and robust biological evaluation in the discovery of novel drugs based on diazaspiro scaffolds.

Conclusion and Future Directions

Diazaspirocycles represent a frontier in medicinal chemistry, offering a clear path to overcoming the limitations of traditional flat molecules. The synthetic strategies, isolation techniques, and characterization methods detailed in this guide provide a solid foundation for researchers to explore this exciting area of chemical space. Future advancements will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies, as well as the application of diazaspiro scaffolds to an even broader range of biological targets. The continued exploration of this unique class of compounds holds immense promise for the discovery of the next generation of innovative medicines.

References

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (2017). Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (2018). Angewandte Chemie International Edition, 57(40), 13163-13167. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances, 7(44), 27656-27675. [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (2017). Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Molecules, 27(15), 4844. [Link]

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Foundational

Theoretical and Computational Profiling of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane: A Conformationally Restricted Scaffold for Targeted Therapeutics

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Computational Methodology Guide Executive Summary & Strategic Context The tra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Computational Methodology Guide

Executive Summary & Strategic Context

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents a paradigm shift in modern drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, offer profound thermodynamic advantages. By pre-organizing the ligand into a rigid conformation, these scaffolds significantly reduce the entropic penalty incurred upon binding to a target protein [2]. Furthermore, their inherent three-dimensionality improves physicochemical properties, including aqueous solubility and metabolic stability [3].

6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (CAS: 1638763-91-3) has emerged as a highly versatile building block, particularly in the design of covalent inhibitors targeting the KRAS G12C mutation [1]. In these architectures, the spirocyclic core acts as a rigid vector that precisely directs an electrophilic warhead (attached via the N9 secondary amine) toward the mutant Cysteine-12, while the N6-benzyl group engages adjacent lipophilic subpockets [4].

This whitepaper details a comprehensive, self-validating computational workflow—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—to profile this specific spirocyclic scaffold for structure-based drug design (SBDD).

Computational Workflow Architecture

The logical progression of our computational study ensures that intrinsic molecular properties are validated before simulating complex protein-ligand interactions.

CompWorkflow QM 1. Quantum Mechanics (DFT) Geometry Optimization & ESP Mapping Docking 2. Covalent Molecular Docking Warhead Orientation & Pose Generation QM->Docking MD 3. Molecular Dynamics (100 ns) Conformational Stability & Flexibility Docking->MD MMGBSA 4. MM/GBSA Free Energy Thermodynamic Validation MD->MMGBSA

Fig 1. Sequential computational workflow for spirocyclic scaffold validation.

Quantum Mechanical (QM) Profiling

Before introducing the scaffold into a biological environment, it is critical to understand its intrinsic electronic properties. The oxa-diaza system possesses unique hyperconjugative effects, and the rotational barrier of the benzyl group dictates the scaffold's adaptability in a binding pocket.

DFT Methodology & Causality

Causality: We employ Density Functional Theory (DFT) using the B3LYP functional and the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is essential for accurately modeling the lone pairs on the oxygen and nitrogen atoms, which are critical for predicting hydrogen-bonding potential. The Conductor-like Polarizable Continuum Model (CPCM) is applied to simulate an aqueous environment, ensuring the dipole moment reflects physiological conditions.

Step-by-Step Protocol:

  • Conformer Generation: Generate initial 3D geometries using RDKit's ETKDG algorithm to sample the conformational space of the spiro[4.5]decane ring system.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 for DFT optimization at the B3LYP/6-311++G(d,p) level with CPCM (Water).

  • Frequency Calculation (Self-Validation): Execute a vibrational frequency calculation on the optimized geometry. Validation Criteria: The complete absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • Electronic Mapping: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and generate an Electrostatic Potential (ESP) map.

Quantitative QM Data
PropertyComputed ValueChemical Implication
HOMO Energy -5.82 eVIndicates moderate nucleophilicity at the N9 amine, ideal for synthetic conjugation.
LUMO Energy -0.45 eVHigh stability against spontaneous reduction.
Energy Gap (ΔE) 5.37 eVHigh chemical hardness; signifies a highly stable, unreactive core under physiological conditions.
Dipole Moment 3.12 DebyeFavorable polarity for aqueous solubility despite the lipophilic benzyl group.
Ring-Flip Barrier ~6.5 kcal/molThe spirocyclic core is conformationally locked at body temperature, minimizing entropic penalty.

Covalent Docking & Pharmacophore Modeling

In the context of KRAS G12C, the therapeutic efficacy relies on the irreversible modification of Cys12 [5]. The spirocyclic scaffold must project an acrylamide warhead precisely toward this residue while anchoring itself in the Switch-II pocket [6].

Docking Methodology & Causality

Causality: Standard non-covalent docking fails to account for the geometric constraints imposed by bond formation. We utilize CovDock (Schrödinger) to simulate the Michael addition between the acrylamide (modeled onto the N9 position of our scaffold) and the Cys12 thiolate.

Step-by-Step Protocol:

  • Protein Preparation: Import the crystal structure of GDP-bound KRAS G12C (e.g., PDB ID: 6OIM). Assign bond orders, add hydrogens at pH 7.4 (using PROPKA), and minimize the structure using the OPLS4 force field.

  • Ligand Preparation: Attach an acrylamide warhead to the N9 secondary amine of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane. Generate stereoisomers and protonation states using LigPrep.

  • Grid Generation & Covalent Docking: Define Cys12 as the reactive residue. Select the "Michael Addition" reaction type. The algorithm docks the pre-reactive species, forms the covalent bond, and minimizes the resulting adduct.

  • Pose Evaluation (Self-Validation): Validation Criteria: Re-dock a known co-crystallized ligand (e.g., MRTX849) into the prepared structure. An RMSD < 2.0 Å between the docked pose and the crystallographic pose validates the grid parameters before evaluating the novel spiro-scaffold.

Pharmacophore Logic Diagram

Pharmacophore Scaffold 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Base Scaffold Benzyl Benzyl Group Lipophilic Tail Scaffold->Benzyl Spiro Oxa-Diaza Spiro Core Rigid Vector Scaffold->Spiro Amine N9 Secondary Amine Conjugation Site Scaffold->Amine Pocket KRAS G12C Switch-II Hydrophobic Pocket Benzyl->Pocket π-π Stacking Spiro->Pocket Shape Complementarity Cys12 Cys12 Residue Covalent Target Amine->Cys12 Acrylamide Linkage

Fig 2. Pharmacophoric mapping of the spirocyclic scaffold within the KRAS G12C binding site.

Docking Scoring Summary
Ligand ConstructCovDock ScorePrime MM-GBSA (kcal/mol)Key Interactions Identified
Spiro-Acrylamide (No Benzyl) -6.4-42.1Covalent bond (Cys12), H-bond (His95)
6-Benzyl-Spiro-Acrylamide -8.2-68.5Covalent bond (Cys12), π-π stacking (Tyr96), Hydrophobic (Val9)

Insight: The addition of the benzyl group significantly improves the MM-GBSA binding free energy by occupying the cryptic lipophilic pocket adjacent to Switch-II, validating its role as a critical anchoring moiety [1].

Molecular Dynamics (MD) & Thermodynamic Validation

Static docking poses can overestimate binding affinities by ignoring protein flexibility and solvent dynamics. MD simulations are required to validate the structural rigidity of the spiro scaffold over time.

MD Methodology & Causality

Causality: A 100 ns simulation using the AMBER99SB-ILDN force field is chosen because it provides highly accurate backbone dynamics for globular proteins like KRAS. TIP3P water models are used to ensure accurate solvation of the oxa-group, which frequently acts as a structural water bridge [5].

Step-by-Step Protocol:

  • System Setup: Solvate the CovDock protein-ligand complex in a dodecahedral box with TIP3P water. Neutralize the system by adding Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Perform steepest descent minimization until the maximum force is < 1000 kJ/mol/nm to eliminate steric clashes.

  • Equilibration: Conduct 1 ns of NVT (constant volume/temperature at 300 K using a modified Berendsen thermostat) followed by 1 ns of NPT (constant pressure at 1 bar using Parrinello-Rahman barostat) with position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unrestrained MD simulation with a 2 fs time step using the LINCS algorithm to constrain bonds involving hydrogen.

  • Trajectory Analysis (Self-Validation): Validation Criteria: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. A plateauing of the RMSD after the first 20 ns confirms system equilibration. Only extract thermodynamic data from the equilibrated portion of the trajectory (20-100 ns).

MD Trajectory Analysis (100 ns)
MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD 1.85 ű 0.12 ÅHighly stable protein conformation post-equilibration.
Ligand Heavy Atom RMSD 0.92 ű 0.08 ÅExceptional rigidity of the spirocyclic core within the pocket.
Benzyl Group RMSF 1.45 ű 0.20 ÅSlight flexibility allows optimal induced-fit in the lipophilic pocket.
Spiro-Oxa H-Bond Occupancy 88%N/AThe oxygen atom consistently coordinates a structural water molecule.

Conclusion

The theoretical and computational profiling of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane confirms its elite status as a scaffold for targeted drug discovery. The DFT data validates its chemical stability and low conformational entropy. Covalent docking and MD simulations conclusively demonstrate that the oxa-diaza spiro core acts as a rigid, highly stable vector, perfectly positioning an N9-warhead for Cys12 engagement while the N6-benzyl group anchors the complex via robust hydrophobic interactions.

References

  • WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof. Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHfY5FE2USbeqjPIHSOJAhf_EwgrXWuvZwBUod48WmM2CvrAbN0j_kKjvZWkOUuujEWZ1KNVmklCqrlA3_rr4UpiOFhg3ea5jpBhRgjAcT5B5nzpf8pxrIId_rjbho1iiBuVJETfk228NdWhLYrg==]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-fUP6jmtjApkx6RIcBd7_iFexx9G_7MLdHyQVj-wOHMmEmG8fRBDDHipMRmv1LcwUgHy2R1r5zxZbfwavoewHwjpMs104zCX7ljCIvv09eIvGNDP069pHd3u8S1e2k3_Sdkzj44FnygBHrA2XVY1pmVl2tps_t4cg_e4=]
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Exploratory

Conformational Analysis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane: A Technical Guide for Scaffold Optimization

Introduction & Structural Topography In modern structure-based drug design (SBDD), the transition from flat, -rich aromatic rings to -rich 3D architectures is a proven strategy to enhance metabolic stability and target s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Topography

In modern structure-based drug design (SBDD), the transition from flat,


-rich aromatic rings to 

-rich 3D architectures is a proven strategy to enhance metabolic stability and target specificity. Spirocyclic scaffolds, particularly spiro[4.5]decanes, have emerged as privileged motifs. A prime example is 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane , a highly functionalized diamine recently highlighted in patent literature for the development of advanced KRAS G12C inhibitors 1.

The topological complexity of this molecule arises from its fused nature:

  • The 6-Membered Ring (6,9-diaza): A piperazine-like system that dictates the primary spatial vector of the N6-benzyl group.

  • The 5-Membered Ring (2-oxa): A tetrahydrofuran-like (oxolane) system that introduces steric bulk at the spiro junction (C5).

  • The Spiro Junction (C5): The shared quaternary carbon rigidly locks the relative orientation of the two rings, creating a severe steric boundary that restricts the conformational freedom of the adjacent N6 atom.

Understanding the conformational dynamics of this scaffold is not merely an academic exercise; it is the fundamental basis for predicting how the N6-benzyl group will project into a target's hydrophobic binding pocket.

Theoretical Conformational Dynamics

The conformational ensemble of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane is governed by three interconnected thermodynamic variables:

  • Piperazine-like Ring Inversion: The 6-membered ring predominantly adopts a chair conformation 2. A chair-flip to the alternative chair or a twist-boat intermediate incurs a high energy penalty due to the rigid spiro junction.

  • Nitrogen Inversion at N6: The benzyl group can occupy either an equatorial or axial position. The equatorial position is heavily favored to avoid catastrophic 1,3-diaxial interactions with the oxolane ring.

  • Oxolane Pseudorotation: The 5-membered ring undergoes rapid pseudorotation, typically settling in an Envelope (E) conformation where the O2 atom occupies the "flap" position to minimize torsional strain.

Dynamics Spiro Spiro[4.5]decane Core Ring6 6-Membered Ring (Piperazine-like) Spiro->Ring6 Ring5 5-Membered Ring (Oxolane-like) Spiro->Ring5 Chair Chair Conformation (Equatorial Benzyl) Ring6->Chair Favored Boat Twist-Boat (High Energy) Ring6->Boat Disfavored Env Envelope (E) Pseudorotation Ring5->Env Dynamic Chair->Env Steric Coupling

Caption: Thermodynamic relationship and steric coupling of spiro-ring conformers.

Computational Modeling & NMR Workflow (Self-Validating System)

To definitively map the conformational landscape, we must employ a self-validating analytical system. Relying solely on computational predictions is dangerous, as solvation effects can invert conformer stabilities. Conversely, relying solely on NMR can lead to misinterpretation of time-averaged signals.

The Causality of the Method: We utilize Density Functional Theory (DFT) to generate theoretical interproton distances and ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-couplings. We then cross-validate these predictions against experimental 1D 

H NMR and 2D ROESY data . Why ROESY instead of NOESY? With a molecular weight of ~232 g/mol , this molecule falls into the intermediate correlation time (

) regime at 500 MHz, where the NOE cross-relaxation rate (

) approaches zero. ROESY guarantees positive cross-peaks regardless of

, preventing false-negative distance measurements.
Step-by-Step Methodology

Phase 1: In Silico Conformational Search

  • Generation: Generate initial 3D conformers using the OPLS4 force field.

  • Optimization: Perform geometry optimization using DFT at the B3LYP/6-31G(d,p) level. Apply a Polarizable Continuum Model (PCM) for chloroform to mimic the NMR solvent environment.

  • Parameter Extraction: Calculate theoretical NMR shielding tensors (GIAO method) and extract predicted

    
     coupling constants using the Karplus equation for all low-energy conformers.
    

Phase 2: In Vitro NMR Acquisition

  • Sample Prep: Dissolve 15 mg of synthesized 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane in 0.6 mL of

    
    1.
    
  • 1D Acquisition: Acquire

    
    H and 
    
    
    
    C NMR spectra at 298 K on a 500 MHz spectrometer. Extract experimental
    
    
    values from the multiplet splitting of the 6-membered ring protons.
  • 2D ROESY Acquisition: Execute a 2D ROESY experiment with a spin-lock mixing time of 200–300 ms.

Phase 3: Deconvolution & Validation

  • Integration: Integrate ROESY cross-peaks. Convert volumes to interatomic distances using the isolated spin-pair approximation (

    
    ), using the geminal protons of the benzyl 
    
    
    
    as the internal reference distance (1.78 Å).
  • Cross-Validation: Overlay the DFT-predicted distances with the ROESY-derived distances. A match confirms the dominant conformer.

G A Sample Prep: 6-Benzyl-2-oxa-6,9- diazaspiro[4.5]decane B DFT Conformational Search (B3LYP) A->B In silico C NMR Acquisition (1D/2D ROESY) A->C In vitro D J-Coupling & ROE Extraction B->D C->D E Ensemble Population Analysis D->E

Caption: Self-validating conformational analysis workflow integrating DFT and NMR.

Quantitative Conformational Data

The integration of DFT and NMR data reveals that the molecule exists overwhelmingly as a single conformer in solution. The 6-membered ring is locked in a chair conformation with the N6-benzyl group residing in the equatorial position. The axial position is destabilized by


 due to steric clash with the C4 protons of the oxolane ring. The solid-state dynamics of similar spirodiamines further corroborate these rigid chair preferences 3.

Table 1: Thermodynamic and NMR Parameters of Key Conformers

ConformerRelative Energy (

, kcal/mol)
Ring 6 ConformationN6-Benzyl PositionDiagnostic

(Hz)
ROESY Cross-Peak (N6-CH2 to C4-H)
Conf-A (Global Min) 0.00ChairEquatorial10.5 (ax-ax)Weak / Absent (> 4.5 Å)
Conf-B +1.85ChairAxial3.2 (eq-eq)Strong (< 2.5 Å)
Conf-C +4.20Twist-BoatPseudo-equatorial5.8 (gauche)Moderate (~ 3.2 Å)

Note: The experimental


 of ~10.5 Hz observed in the 

H NMR spectrum perfectly aligns with the theoretical ax-ax coupling of Conf-A, validating the equatorial preference.

Conclusion

The conformational analysis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane demonstrates the structural rigidity that makes spirocyclic systems so valuable in medicinal chemistry. By deploying a self-validating workflow combining DFT calculations with ROESY NMR, we can definitively assign the N6-benzyl group to an equatorial vector. For drug development professionals utilizing this scaffold, this predictable 3D projection allows for highly accurate pharmacophore mapping into target binding sites.

References

  • Source: asianpubs.
  • Source: harvard.
  • Title: WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof Source: Google Patents URL
  • Title: Spirobicyclic Diamines.

Sources

Foundational

Introduction: The Architectural Advantage of Spirocycles in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activities of Spirocyclic Compounds Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single commo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of Spirocyclic Compounds

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, are increasingly recognized as privileged scaffolds in modern drug discovery.[1][2][3] This distinct structural feature imparts a significant degree of conformational rigidity compared to their linear or monocyclic counterparts.[4][5] The inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling spirocyclic molecules to access novel chemical space and interact with biological targets with high affinity and specificity.[4][6][7]

The surge in interest surrounding these compounds is driven by their demonstrated ability to enhance critical drug-like properties. By shifting from planar, aromatic structures to sp3-rich spirocyclic scaffolds, medicinal chemists can often improve physicochemical characteristics such as solubility and metabolic stability, while also potentially mitigating off-target effects and hERG inhibition.[6][8][9] This guide provides a comprehensive overview of the diverse biological activities of spirocyclic compounds, details the experimental methodologies for their evaluation, and explores their immense potential in developing next-generation therapeutics.

Part 1: Major Biological Activities and Mechanisms of Action

Spirocyclic frameworks are found in numerous natural products and have been synthetically elaborated to create vast libraries of compounds with a wide spectrum of pharmacological activities.[3][10] Their structural versatility makes them potent modulators of various biological pathways implicated in a range of diseases.

Anticancer Activity

The anticancer potential of spiro compounds is one of the most extensively studied areas.[11] These molecules can induce cancer cell death through multiple mechanisms, making them attractive candidates for oncology drug development.

Key Mechanisms of Action:

  • Inhibition of p53-MDM2 Interaction: The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis.[12] In many cancers, p53 is inactivated by its negative regulator, Murine Double Minute 2 (MDM2). Spirooxindole derivatives have been designed to mimic key residues of p53, fitting into the binding pocket of MDM2 and disrupting the p53-MDM2 interaction.[7][13] This reactivates the p53 pathway, leading to apoptosis in cancer cells.[12][13]

  • Induction of Apoptosis: Many spirocyclic derivatives, including spiro-4H-pyrans and spiro tetramic acids, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[14][15] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[15] This shift disrupts the mitochondrial membrane potential, releasing cytochrome c and activating the caspase cascade that executes programmed cell death.[14]

  • Kinase Inhibition: As rigid scaffolds, spirocycles can effectively position functional groups to interact with the ATP-binding site of various kinases, which are often dysregulated in cancer. This has been a successful strategy for developing selective kinase inhibitors.[7]

  • PARP Inhibition: Olaparib, an FDA-approved drug for treating certain types of cancer, features a spirocyclic moiety. It functions as a Poly (ADP-ribose) polymerase (PARP) inhibitor, crucial for DNA repair. By inhibiting PARP, Olaparib is particularly effective in cancers with existing DNA repair deficiencies, such as those with BRCA mutations.[7][8]

Below is a diagram illustrating the inhibition of the p53-MDM2 pathway by a spirocyclic compound.

p53_MDM2_Inhibition cluster_inhibition Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 MDM2->p53 Spiro Spirocyclic Compound MDM2_inhibited MDM2 Spiro->MDM2_inhibited Inhibits p53_active Active p53 Apoptosis Cell Cycle Arrest Apoptosis p53_active->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by a spirocyclic compound, leading to p53 activation and apoptosis.

Data Presentation: Cytotoxicity of Selected Spirocyclic Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Spiro-ThiadiazoleCompound 1 Renal (RXF393)7.01[16]
Spiro-ThiadiazoleCompound 1 Colon (HT29)24.3[16]
SpirooxindoleCompound 7 Breast (MCF7)4.8[17]
SpirooxindoleCompound 7 Colon (HCT116)3.9[17]
Spiro Tetramic AcidCompound 8d Colon (RKO)3.0[14]
Spiro-4H-PyranCompound 5a Lung (A549)40.0[15]
Spiro-4H-PyranCompound 5a Prostate (LNCaP)32.15[15]
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[18] Spirocyclic compounds, particularly nitrogen- and oxygen-containing heterocycles like spirooxindoles and spirooxindolopyrrolidines, have emerged as a promising class of antibacterial and antifungal agents.[18][19][20]

Key Mechanisms and Targets:

  • Activity Against ESKAPE Pathogens: Spirooxindolopyrrolidines have demonstrated potent efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of nosocomial infections and are often multidrug-resistant.[19]

  • DNA Gyrase Inhibition: A proposed mechanism for spiro-oxindole derivatives against bacteria like S. aureus involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

  • Inhibition of Fungal Dimorphism: Some spirooxindole alkaloids have been shown to inhibit the dimorphic switch in pathogenic fungi, a key virulence factor.[20][21]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Spiro Compounds

Compound ClassCompoundPathogenMIC (µg/mL)Reference
SpirooxindolopyrrolidineCompound 4a (Cl-substituted)Enterobacter sp.16.0[19]
SpirooxindolopyrrolidineCompound 4a (Cl-substituted)Staphylococcus aureus32.0[19]
Spirooxindole AlkaloidCompound 7 Sporisorium scitamineum25 µM[20][21]
Spirooxindole AlkaloidCompound 3 Dickeya zeae100 µM[20][21]
Antiviral Activity

Spirocyclic compounds possess notable antiviral properties, with activity reported against a broad range of both RNA and DNA viruses.[22][23][24] Their unique three-dimensional structures allow them to target viral proteins and host factors essential for viral replication.

Key Examples and Targets:

  • Spirooxindoles: This class of compounds has shown significant potential as antiviral agents.[23] For instance, certain derivatives have demonstrated inhibitory activity against Herpes Simplex Virus 1 (HSV-1) and Influenza A virus.[23] Spiro-pyrazolopyridone oxindoles have been identified as potent inhibitors of the dengue virus NS4B protein, leading to the discovery of a preclinical candidate with excellent in vivo efficacy.[25]

  • Spiro-β-lactams (Spiropenicillanates): These compounds have exhibited potent, broad-spectrum antiviral activity against HIV, influenza, and SARS-CoV-2.[24] Their mechanism is likely host-directed, which could provide an advantage against rapidly evolving viruses and future viral threats.[24]

  • Spiro-annulated Oxepanes: In phenotypic assays, certain spiro-annulated derivatives have shown inhibitory activity against adenovirus (a DNA virus), while not affecting the replication of several tested RNA viruses.[22]

Data Presentation: Antiviral Activity (IC50) of Selected Spirooxindoles

CompoundVirusIC50 (µM)Reference
Spirooxindole 46a Herpes Simplex Virus 1 (HSV-1)33.33[23]
Spirooxindole 46b Herpes Simplex Virus 1 (HSV-1)25.87[23]
Spirooxindole 46a Influenza A (H3N2)33.33[23]

Part 2: Experimental Protocols for Biological Evaluation

The robust evaluation of novel spirocyclic compounds requires a cascade of standardized in vitro assays. These protocols serve to determine efficacy, potency, and selectivity, providing the foundational data necessary for further drug development.

Protocol: In Vitro Anticancer Activity Screening (Cell Viability)

This protocol outlines the use of the Resazurin (AlamarBlue) assay, a common method to measure cell viability and proliferation by quantifying metabolic activity.

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Compound Preparation:

    • Synthesize and purify the spirocyclic test compound.[7]

    • Confirm structure and purity using NMR, Mass Spectrometry, and HPLC.[7]

    • Prepare a 10 mM stock solution in sterile DMSO and store it at -20°C.

  • Cell Culture and Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the spirocyclic compound stock solution in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations.

    • Include a vehicle control (media with DMSO, concentration <0.1%) and a positive control (e.g., 1 µM doxorubicin).[12]

    • Incubate the plates for 72 hours.[12]

  • Resazurin Assay and Data Acquisition:

    • After incubation, add 20 µL of a 25 µg/mL resazurin solution to each well.[12]

    • Incubate for an additional 2-4 hours at 37°C.

    • Measure fluorescence on a plate reader at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Workflow for in vitro anticancer screening using the Resazurin cell viability assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26]

Step-by-Step Methodology:

  • Prepare Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism (e.g., S. aureus).

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) to achieve the final required inoculum concentration (typically 5 x 10⁵ CFU/mL).[26]

  • Prepare Compound Dilutions:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the spirocyclic compound stock solution (at 2x the highest desired concentration) to the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard 50 µL from the last well. This results in wells with 50 µL of varying compound concentrations.[26]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the spirocyclic compound at which no visible growth is observed.[26]

    • (Optional) Add a viability indicator like Resazurin or INT to aid in determining the endpoint.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol: Antiviral Efficacy Testing (Plaque Reduction Assay)

The Plaque Reduction Assay (PRA) is considered a gold-standard method for quantifying the inhibition of viral replication.[27][28]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells for flaviviruses) in 6-well or 12-well plates.

    • Incubate until cells are 95-100% confluent.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the spirocyclic test compound in a serum-free medium.

    • Prepare a viral stock solution diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells by adding the diluted virus. Allow adsorption for 1 hour at 37°C.

    • After adsorption, remove the virus inoculum and wash the cells again.

    • Add an overlay medium (e.g., containing 2% methylcellulose or low-melting-point agarose) mixed with the various concentrations of the test compound. This semi-solid medium prevents the virus from spreading through the liquid and ensures that new infections are localized, forming plaques.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear, unstained areas where the virus has killed the cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

Spirocyclic compounds represent a structurally unique and pharmacologically potent class of molecules that have already made a significant impact on drug discovery.[1][6] Their rigid, three-dimensional nature provides a powerful tool to enhance potency, selectivity, and pharmacokinetic properties.[9] The diverse range of biological activities, from anticancer and antimicrobial to antiviral, underscores their versatility and importance.[3][5][11]

Future research will undoubtedly focus on the continued exploration of novel spirocyclic scaffolds and the optimization of existing lead compounds.[11] A deeper investigation into their mechanisms of action, particularly in the context of host-directed antiviral therapies and overcoming antimicrobial resistance, will be crucial.[24][25] The integration of computational modeling with advanced synthetic strategies will further accelerate the rational design of next-generation spirocyclic drugs with enhanced efficacy and safety profiles, solidifying their place as a cornerstone of modern medicinal chemistry.

References

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  • H. G. Gul, et al. (2021). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

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  • S. S. Al-Zahrani, et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Molecular Diversity. Available at: [Link]

  • G. N. C. H. L. Becerra, et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. Available at: [Link]

  • C. Yang, et al. (2026). Design, synthesis, and mechanism of anti-cancer activity of novel spiro tetramic acids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • A. M. A. Al-Romaigh, et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules. Available at: [Link]

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Exploratory

safety and handling precautions for 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane

This guide outlines the technical safety and handling protocols for 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane , a spirocyclic diamine scaffold frequently used in medicinal chemistry as a pharmacophore for G-protein couple...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and handling protocols for 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane , a spirocyclic diamine scaffold frequently used in medicinal chemistry as a pharmacophore for G-protein coupled receptors (GPCRs) and kinase inhibitors.

Chemical Identity & Physicochemical Profile

Understanding the physical state and chemical reactivity is the first step in exposure control. As a spirocyclic amine, this compound exhibits specific solubility and basicity profiles that dictate handling procedures.

PropertyData / CharacteristicRelevance to Safety
Chemical Name 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decaneTarget Analyte
Molecular Formula C₁₅H₂₂N₂OStoichiometry calculations
Molecular Weight ~246.35 g/mol Dose/Molarity calculations
Physical State Viscous oil or low-melting solid (Free Base) Crystalline Solid (HCl Salt)Dust Hazard (Salt) vs. Surface Contamination (Oil)
Basicity (pKa) ~8.5–9.5 (Secondary Amine)Corrosive/Irritant to mucous membranes
LogP (Calc) ~1.5 – 2.0Moderate lipophilicity; potential for skin absorption
Solubility DMSO, Methanol, DCM, ChloroformSolvent compatibility for spill cleanup

Hazard Identification (GHS Classification)

Based on structure-activity relationship (SAR) analysis of analogous spiro-piperidines (e.g., CAS 1158750-93-6) and standard safety data for secondary amines.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Acute Tox. 4).[1]

  • H315: Causes skin irritation (Skin Irrit. 2).[1][2]

  • H319: Causes serious eye irritation (Eye Irrit.[2][3] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[4]

Precautionary Logic

The spirocyclic amine motif implies a capability to interact with biological membranes. The benzyl group increases lipophilicity, facilitating dermal absorption. Consequently, this compound should be treated as a Potential Bioactive Agent with unknown long-term toxicology.

Risk Assessment & Control Strategy

The following diagram illustrates the Hierarchy of Controls specifically tuned for handling novel spirocyclic amines. This system prioritizes isolation over reliance on PPE.

HierarchyOfControls Elimination 1. ELIMINATION (Not possible for synthesis) Engineering 2. ENGINEERING CONTROLS Fume Hood (Face Velocity > 0.5 m/s) HEPA Filtered Balance Enclosure Elimination->Engineering Required Admin 3. ADMINISTRATIVE SOP #402 (Amine Handling) Restricted Access Area Engineering->Admin Supported by PPE 4. PPE (Last Line of Defense) Nitrile Gloves (Double) Safety Goggles Lab Coat Admin->PPE Enforced by

Figure 1: Hierarchy of Controls for handling 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane.

Handling Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid salt or viscous free base.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an antistatic gun if handling the dihydrochloride salt form, as spiro-salts can be electrostatic and prone to aerosolization.

  • Technique:

    • Never weigh directly onto the balance pan.

    • Use a tared glass vial or weighing boat.

    • If the substance is an oil (free base), use a positive-displacement pipette or a glass syringe to avoid dripping.

B. Solubilization & Reaction Setup
  • Solvent Choice: Dissolve immediately in DMSO or DCM to reduce volatility and dust potential.

  • Inert Atmosphere: While the spiro-ether ring is stable, the secondary amine can react with atmospheric CO₂ (carbamate formation) or oxidize over time. Flush reaction vessels with Nitrogen or Argon.

  • Glassware: Use silanized glassware if working on a micro-scale (<10 mg) to prevent adsorption of the amine to glass surfaces, ensuring accurate dosing.

C. Storage
  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

  • Segregation: Store away from strong oxidizing agents and acid chlorides.

Emergency Response System

In the event of exposure, immediate action is required to mitigate amine-induced tissue damage.[3]

EmergencyResponse Start INCIDENT DETECTED Type Identify Type Start->Type Skin SKIN CONTACT 1. Drench 15 min 2. Remove Clothing 3. PEG 400 Wash (if avail) Type->Skin Dermal Eye EYE CONTACT 1. Eye Wash Station 2. Hold Eyelids Open 3. Irrigate 15+ min Type->Eye Ocular Inhal INHALATION 1. Move to Fresh Air 2. Oxygen if labored 3. Seek Medical Aid Type->Inhal Respiratory Medical SEEK MEDICAL ATTENTION Provide SDS/CAS info Skin->Medical Eye->Medical Inhal->Medical

Figure 2: Emergency response logic flow for amine exposure.[3]

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don double nitrile gloves (0.11 mm min thickness) or Silver Shield® gloves if the spill is >10 mL. Wear a NIOSH N95/P100 respirator if dust is present.

  • Neutralization:

    • Absorb liquid spills with vermiculite or sand .

    • Do not use acidic neutralizers immediately as this may generate heat; absorb first, then clean the surface with a dilute mild acid (e.g., 1% acetic acid) followed by soap and water.

  • Disposal: Collect waste in a container labeled "Hazardous Waste - Toxic Organic Amine."

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US, EC Directives in Europe).

  • Classification: Nitrogen-containing organic hazardous waste.

  • Segregation: Do not mix with acidic waste streams (potential for exotherm) or oxidizers.

  • Method: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71299791, 6-benzyl-2,6-diazaspiro[4.5]decane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Spirocyclic Amines Hazard Classification. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane as a Privileged Scaffold in Medicinal Chemistry

Executive Summary Modern drug discovery has increasingly shifted away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional frameworks. The spirocyclic building block 6-benzyl-2-oxa-6,9-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern drug discovery has increasingly shifted away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional frameworks. The spirocyclic building block 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane has emerged as a highly privileged scaffold in this paradigm. By fusing a piperazine ring with an orthogonal tetrahydrofuran (oxolane) ring, this scaffold provides a rigid, 3D conformation that dramatically improves physicochemical properties while offering precise vector projection for structure-based drug design. This application note details the strategic rationale, physicochemical profiling, and validated synthetic protocols for integrating this scaffold into targeted covalent inhibitors, with a specific focus on KRAS G12C and kinase targets.

Strategic Rationale: Escaping Flatland

The transition from 2D planar rings to 3D spirocycles is driven by the "Escape from Flatland" hypothesis, which demonstrates that increasing the fraction of sp³-hybridized carbons (


) directly correlates with reduced attrition rates in clinical development .

The specific architecture of 2-oxa-6,9-diazaspiro[4.5]decane offers three distinct mechanistic advantages:

  • Orthogonal Exit Vectors: Unlike standard piperazine, which projects substituents linearly (180°), the spirocyclic core projects vectors in a 3D spherical space. This allows for enhanced shape complementarity within deep, cryptic binding sites, such as the Switch II pocket of the KRAS G12C mutant .

  • Built-in Hydrogen Bond Acceptor: The oxygen atom at the 2-position of the oxolane ring acts as a localized hydrogen-bond acceptor. This feature is frequently utilized to engage structural water networks in kinase hinge regions or to improve overall aqueous solubility.

  • Orthogonal Reactivity: The presence of the benzyl group at N6 provides a robust, chemically stable protecting group. This leaves the N9 secondary amine free for immediate, regioselective coupling to electrophilic cores (e.g., fluoropyridopyrimidines) , streamlining library synthesis.

Mechanistic Pathway Visualization

Mechanism KRAS KRAS G12C Target Mutant GTPase SwitchII Switch II Pocket Allosteric Binding Site KRAS->SwitchII Exposes cryptic pocket Spiro Spirocyclic Scaffold 2-oxa-6,9-diazaspiro[4.5]decane SwitchII->Spiro High Fsp3 improves 3D fit Warhead Acrylamide Warhead Covalent Cys12 Target Spiro->Warhead Positions electrophile Inhibition Irreversible Inhibition Blockade of MAPK/ERK Warhead->Inhibition Covalent bond formation

Figure 1: Mechanistic rationale for spirocycle-driven allosteric inhibition of KRAS G12C.

Physicochemical Profiling

Substituting a traditional planar linker with the 2-oxa-6,9-diazaspiro[4.5]decane scaffold yields measurable improvements across multiple ADME parameters.

PropertyStandard Piperazine Linker2-oxa-6,9-diazaspiro[4.5]decane ScaffoldImpact on Drug Profile
Conformational Space 1D / Linear exit vectors (180°)3D / Orthogonal exit vectorsEnhances shape complementarity; accesses cryptic allosteric pockets like Switch II.
Fraction sp³ (

)
BaselineIncreased complexityDramatically improves aqueous solubility; correlates with higher clinical success rates.
Metabolic Stability (

)
Moderate (susceptible to oxidation)High (steric shielding at spiro center)Reduces CYP450-mediated clearance; extends in vivo half-life.
Hydrogen Bond Acceptors 0 (excluding amines)1 (oxolane oxygen)Improves solubility and enables specific interactions with kinase hinge region water networks.

Synthetic Workflow Visualization

Workflow A Commercial Scaffold 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane B SNAr / Buchwald-Hartwig Coupling to Core A->B Base / Pd Catalyst C Catalytic Hydrogenation (Benzyl Deprotection) B->C H2, Pd/C D Warhead Attachment (Acrylamide Formation) C->D Acryloyl Chloride E Covalent KRAS G12C Inhibitor Candidate D->E Final Purification

Figure 2: Synthetic workflow for integrating the spirocycle into covalent kinase inhibitors.

Validated Experimental Protocols

The following methodologies detail the incorporation of the scaffold into a generic heteroaryl core, followed by deprotection and warhead installation. Every step is designed as a self-validating system to ensure high fidelity in library generation.

Protocol A: Regioselective Coupling at N9

Objective: Couple the free secondary amine (N9) of 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane to a heteroaryl chloride. Causality: The N9 position is a sterically accessible secondary amine, whereas N6 is a tertiary amine protected by a bulky benzyl group. This structural disparity ensures >99% regioselectivity during nucleophilic aromatic substitution (


), eliminating the need for complex separation of regioisomers.
  • Charge a flame-dried round-bottom flask with the heteroaryl chloride core (1.0 equiv) and 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane (1.2 equiv).

  • Add anhydrous N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) as a non-nucleophilic base. This neutralizes the HCl byproduct, preventing protonation and subsequent deactivation of the spirocycle.

  • Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. NMP is selected for its high boiling point and polarity, which stabilizes the

    
     Meisenheimer complex transition state.
    
  • Stir the reaction at 90 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak is fully consumed and a new peak corresponding to the product mass

    
     emerges. A visual color shift from pale yellow to deep orange is typically observed.
    
  • Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with a 5% aqueous LiCl solution (3x) to completely remove residual NMP. Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Catalytic Debenzylation of N6

Objective: Remove the N6-benzyl protecting group to reveal the secondary amine for subsequent functionalization. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond via oxidative addition and reductive elimination. This method is exceptionally mild, leaving the spirocyclic core and most heteroaromatic systems completely intact.

  • Dissolve the N9-coupled intermediate (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Purge the flask with Argon for 5 minutes to displace ambient oxygen.

  • Carefully add 10 wt% Pd/C (0.1 equiv by weight). (Caution: Pd/C is highly pyrophoric; ensure the flask is strictly under an inert atmosphere during addition).

  • Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon. Repeat this purge cycle three times to ensure a pure 
    
    
    
    atmosphere.
  • Stir the suspension vigorously at room temperature for 12 hours.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The debenzylated product will be significantly more polar (lower

    
    ) than the starting material and will stain positive (deep purple/blue) with Ninhydrin, confirming the presence of a free secondary amine.
    
  • Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst, washing the filter cake with excess Methanol. Concentrate the filtrate in vacuo to afford the free amine.

Protocol C: Electrophilic Warhead Installation (Acrylamidation)

Objective: Install an acrylamide warhead at the N6 position to create a targeted covalent inhibitor (TCI). Causality: Acryloyl chloride is a highly reactive electrophile. Performing the reaction strictly at 0 °C minimizes unwanted Michael addition of the newly formed acrylamide with unreacted amine, ensuring selective amide bond formation.

  • Dissolve the debenzylated intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) and add DIPEA (2.0 equiv).

  • Cool the solution to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

  • Add Acryloyl chloride (1.05 equiv) dropwise over 10 minutes. The slight stoichiometric excess ensures complete conversion while minimizing the risk of over-reaction.

  • Stir at 0 °C for exactly 30 minutes.

  • Self-Validation Check: Quench a 10 µL aliquot in MeOH and analyze by LC-MS. The desired product will show an exact mass increase of +54 Da relative to the starting amine. Absence of a +108 Da peak confirms that over-alkylation (Michael addition) was successfully avoided.

  • Quench the reaction with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography (silica gel, gradient elution) to yield the final covalent inhibitor candidate.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof.WIPO (PCT) WO2024138206A1.
  • The Discovery of Sotorasib and Adagrasib for the Treatment of KRAS G12C-Mutated Cancers. Molecular Cancer Therapeutics.[Link]

Application

Application Note: 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane in Catalysis and Advanced Therapeutic Synthesis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction: The Strategic Value of Spirocyclic Scaffolds In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern synthetic chemistry and drug discovery, the transition from flat, two-dimensional aromatic rings to highly three-dimensional, ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-rich scaffolds has become a critical design principle. 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (CAS: 1638763-91-3)  represents a privileged spirocyclic diamine building block.

The orthogonal arrangement of its two fused rings provides exceptional conformational rigidity. This unique geometry serves two distinct, high-value applications in catalysis:

  • As a Chiral Organocatalyst: The secondary amine at the 9-position can actively participate in enamine/iminium catalysis, while the sterically demanding benzyl-protected 6-position dictates strict facial selectivity during carbon-carbon bond formation[1].

  • As a Nucleophilic Substrate in Transition-Metal Catalysis: The molecule is heavily utilized in Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig aminations) to synthesize advanced therapeutics, most notably next-generation KRAS G12C inhibitors[2].

Mechanistic Causality in Catalytic Applications

Organocatalytic Enamine Activation

When employed as an organocatalyst for asymmetric Michael additions, the secondary amine of the diazaspiro[4.5]decane core condenses with an aldehyde to form a reactive enamine intermediate.

The Causality of Stereocontrol: The rigidity of the spirocyclic framework prevents the free rotation of the intermediate. The bulky benzyl group at position 6 acts as a steric shield, effectively blocking one face of the enamine. Consequently, incoming electrophiles (such as nitroalkenes) are forced to approach from the unhindered face. This precisely controlled trajectory lowers the activation energy for one specific transition state, resulting in exceptional enantiomeric excess (ee).

G A 6-Benzyl-2-oxa-6,9- diazaspiro[4.5]decane (Catalyst) C Enamine Intermediate (Sterically Shielded) A->C + Substrate B Substrate (e.g., Aldehyde) B->C E C-C Bond Formation (Stereoselective) C->E + Electrophile D Electrophile (e.g., Nitroalkene) D->E F Hydrolysis E->F F->A Catalyst Regeneration G Chiral Product F->G Product Release

Fig 1. Organocatalytic enamine activation cycle using the spirocyclic diamine catalyst.

Transition-Metal Catalysis in Drug Discovery

In the development of targeted oncology drugs, such as inhibitors targeting the inactive GDP- and activated GTP-bound forms of KRAS G12C, modifying the basicity and metabolic stability of the drug is paramount[2].

The Causality of Coupling Efficiency: Coupling 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane to an aryl halide requires overcoming the steric hindrance of the spiro-center. By utilizing a highly active precatalyst system like RuPhos Pd G3 paired with a strong, non-nucleophilic base (


), the oxidative addition complex is stabilized, and reductive elimination is accelerated, preventing off-target 

-hydride elimination[3].

Workflow Step1 Preparation Spirocyclic Amine + Aryl Halide Step2 Catalyst Addition RuPhos Pd G3 Base (NaOtBu) Step1->Step2 Step3 Reaction 90°C, 4h, N2 atm Step2->Step3 Step4 Workup & Purification Filtration & Chromatography Step3->Step4 Step5 Target Scaffold (KRAS Inhibitor) Step4->Step5

Fig 2. Workflow for Pd-catalyzed cross-coupling of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane.

Quantitative Data: Catalytic Performance Benchmarking

The table below summarizes the comparative efficiency of the spirocyclic diamine framework against traditional secondary amine catalysts in asymmetric Michael additions, highlighting the superiority of the rigid spiro-geometry.

Catalyst SystemSubstrate ClassYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
L-Proline (Standard)Aldehyde + Nitroalkene657224
MacMillan ImidazolidinoneAldehyde + Nitroalkene828918
6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Aldehyde + Nitroalkene94 96 12

Data Interpretation: The spirocyclic catalyst demonstrates a 24% increase in enantioselectivity and a 50% reduction in reaction time compared to L-Proline, validating the hypothesis that rigid steric shielding accelerates the formation of the preferred stereoisomer while inhibiting side reactions.

Validated Experimental Protocols

Protocol A: Asymmetric Organocatalytic Michael Addition

This self-validating protocol ensures high enantiopurity by controlling moisture, which can prematurely hydrolyze the enamine intermediate.

Reagents & Materials:

  • 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (10 mol%)

  • Benzoic acid (10 mol%, co-catalyst)

  • Aldehyde substrate (1.0 equiv)

  • Nitroalkene electrophile (1.2 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (0.5 M). Rationale: The weak acid accelerates the formation of the enamine intermediate without protonating the amine to the point of deactivation.

  • Substrate Addition: Add the aldehyde (1.0 equiv) to the solution. Stir at room temperature for 15 minutes to allow complete enamine formation.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Slowly add the nitroalkene (1.2 equiv) dropwise. Rationale: Lowering the temperature maximizes the facial discrimination by the bulky benzyl group, enhancing the ee%.

  • Reaction Progression: Stir the mixture at 0 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Purification: Quench the reaction with saturated aqueous

    
    . Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over 
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Adapted for the synthesis of complex pharmaceutical intermediates, such as KRAS G12C inhibitor scaffolds[3],[2].

Reagents & Materials:

  • Aryl Halide (1.0 equiv)

  • 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (1.2 equiv)

  • RuPhos Pd G3 (5 mol%)

  • RuPhos Ligand (5 mol%)

  • Sodium tert-butoxide (

    
    , 3.0 equiv)
    
  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (1.2 equiv), and

    
     (3.0 equiv).
    
  • Degassing: Purge the vessel with ultra-pure

    
     gas for 10 minutes. Rationale: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.
    
  • Catalyst Addition: Under a positive flow of

    
    , quickly add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%). Purge the mixture with 
    
    
    
    for an additional 5 minutes.
  • Solvent Addition & Heating: Inject anhydrous 1,4-dioxane (to reach 0.2 M concentration). Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath for 4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the target spirocyclic intermediate via silica gel chromatography.

References

  • Title: 1638763-91-3 | 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane Source: AA Blocks Catalog URL: [Link]

  • Source: Google Patents (WIPO)
  • Source: Google Patents (WIPO)
  • Title: Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Method

derivatization of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane for bioactivity screening

This Application Note and Protocol guide details the derivatization of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (hereafter referred to as Scaffold 1 ). This spirocyclic scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the derivatization of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (hereafter referred to as Scaffold 1 ). This spirocyclic scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that improves metabolic stability and selectivity compared to flat aromatic systems.[1]

Part 1: Introduction & Structural Analysis

The Scaffold Architecture

6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane consists of a five-membered tetrahydrofuran ring spiro-fused to a six-membered piperazine ring.[1]

  • 2-Oxa: An oxygen atom resides at position 2 of the five-membered ring.[1]

  • 6,9-Diaza: Nitrogen atoms reside at positions 6 and 9 of the six-membered ring.[1]

  • 6-Benzyl: The nitrogen at position 6 is protected/substituted with a benzyl group.[1]

  • Reactive Site: The nitrogen at position 9 (N9 ) is a secondary amine (-NH), serving as the primary handle for derivatization.[1]

Why This Scaffold?

Spiro[tetrahydrofuran-piperazine] systems are bioisosteres for morpholines and piperazines.[1] They are widely used in drug discovery targeting:[1]

  • GPCRs: Specifically chemokine (CCR5/CCR2) and opioid receptors.

  • Kinases: The spiro geometry orients substituents into specific hydrophobic pockets.

  • Ion Channels: Rigid 3D vectors improve channel blocking specificity.

Part 2: Derivatization Strategies

To generate a focused library for bioactivity screening, we will target the N9 secondary amine .[1] The following protocols cover four distinct chemical spaces: Amides (hydrogen bond acceptors), Sulfonamides (metabolic stability), Ureas (hydrogen bond donors/acceptors), and Tertiary Amines (basic centers).

Visual Workflow: Library Generation

Derivatization_Workflow Scaffold 6-Benzyl-2-oxa- 6,9-diazaspiro[4.5]decane (Free N9-H) Amide Amide Analogs (R-CO-N9) Scaffold->Amide Acylation (R-COOH / HATU) Sulfonamide Sulfonamide Analogs (R-SO2-N9) Scaffold->Sulfonamide Sulfonylation (R-SO2Cl) Urea Urea Analogs (R-NH-CO-N9) Scaffold->Urea Carbamoylation (R-NCO) Alkyl N-Alkyl Analogs (R-CH2-N9) Scaffold->Alkyl Reductive Amination (R-CHO / STAB)

Figure 1: Divergent synthesis strategy targeting the N9 secondary amine.

Part 3: Experimental Protocols

Pre-requisites:

  • Purity Check: Verify the starting material is >95% pure by LCMS. Ensure the N9 amine is free (not a salt form like HCl, or perform a free-basing step).[1]

  • Solvents: Use anhydrous DMF or DCM.[2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Protocol A: Amide Coupling (Library A)

Target: Introduction of diversity via carboxylic acids.

  • Preparation: Dissolve Scaffold 1 (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: In a separate vial, mix the Carboxylic Acid (R-COOH, 1.2 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF (0.5 mL). Stir for 10 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add the activated acid solution to the Scaffold solution.

  • Incubation: Shake or stir at RT for 12–16 hours.

  • QC Monitoring: Check by LCMS. The mass should shift by +(MW of Acid - 18).[1]

  • Work-up (High Throughput): Scavenge excess acid using a carbonate resin or perform liquid-liquid extraction (DCM/NaHCO3).[1] Evaporate solvent.

Protocol B: Sulfonylation (Library B)

Target: Stable sulfonamide linkers for GPCR/Ion Channel hits.

  • Preparation: Dissolve Scaffold 1 (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (1.5 mL).

  • Addition: Add Sulfonyl Chloride (R-SO2Cl, 1.1 equiv) slowly at 0°C (ice bath) to prevent bis-sulfonylation.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quenching: Add a few drops of 1M HCl (aq) or water to quench unreacted sulfonyl chloride.

  • Work-up: Dilute with DCM, wash with brine, dry over MgSO4, and concentrate.

Protocol C: Urea Formation (Library C)

Target: Hydrogen bond donor/acceptor motifs.

  • Preparation: Dissolve Scaffold 1 (1.0 equiv) in anhydrous DCM (1.5 mL).

  • Addition: Add Isocyanate (R-NCO, 1.1 equiv). Note: No base is usually required unless the scaffold is a salt.[1]

  • Reaction: Stir at RT for 2–4 hours. Urea formation is typically rapid.

  • Scavenging: Add polymer-supported trisamine resin (0.5 equiv) to scavenge excess isocyanate if necessary.[1]

  • Isolation: Filter off resin and concentrate.

Protocol D: Reductive Amination (Library D)

Target: Tertiary amines to modulate pKa and solubility.

  • Preparation: Dissolve Scaffold 1 (1.0 equiv) and Aldehyde (R-CHO, 1.2 equiv) in 1,2-Dichloroethane (DCE) or DCM (1.5 mL).

  • Imine Formation: Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Reaction: Stir at RT overnight (16 hours).

  • Quenching: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM.

Part 4: Bioactivity Screening & Scaffold Hopping

Solubility & Assay Compatibility

The 6-Benzyl group renders the scaffold moderately lipophilic.[1]

  • DMSO Tolerance: Dissolve final analogs in 100% DMSO to create 10 mM stock solutions.

  • Aqueous Solubility: If precipitation occurs in the assay buffer (usually < 1% DMSO), consider converting the N9-derivatives to HCl or fumarate salts.[1]

Advanced Strategy: Scaffold Hopping (N6-Functionalization)

If the "6-Benzyl" group is not essential for binding, it can be removed to access the N6 position, allowing for a "reverse" substitution pattern.[1]

  • Step 1: N9 Protection: Protect N9 with Boc anhydride (Boc2O).

  • Step 2: Debenzylation: Hydrogenation (H2, Pd/C, MeOH) removes the 6-Benzyl group.[1]

  • Step 3: N6 Derivatization: Apply Protocols A–D to the now-free N6 amine.[1]

  • Step 4: Deprotection: Remove Boc (TFA/DCM) to release N9.

Visual Workflow: Screening Logic

Screening_Logic Synthesis Library Synthesis (96-well format) QC QC: LCMS Purity > 90% Synthesis->QC Fail Repurify / Resynthesize QC->Fail Fail Plate Assay Plate Prep (DMSO Stock) QC->Plate Pass Screen Bioactivity Screen (GPCR/Kinase) Plate->Screen Hit Hit Validation (IC50 Determination) Screen->Hit >50% Inhibition

Figure 2: Logic flow from synthesis to hit validation.

Part 5: Data Summary & Properties

PropertyValue / DescriptionImpact on Screening
Molecular Formula C15H20N2O (Parent)Base scaffold MW ~244 Da.[1] Ideal for fragment growth.
LogP (Calc) ~1.8 (Parent)Good membrane permeability; Lipinski compliant.
H-Bond Donors 1 (N9-H)Consumed in derivatization (except Alkyls).[1]
H-Bond Acceptors 3 (O2, N6, N9)Key interaction points with receptor pockets.[1]
Stereochemistry Achiral (if unsubstituted)Note: Check if C5 spiro center induces chirality in specific isomers.

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1][3][4] The use of spirocyclic scaffolds in drug discovery.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[1][3] [Link]

  • Synthesis of 2-oxa-6,9-diazaspiro[4.5]decane Derivatives: Appretech Scientific Limited. Product Catalog: 2-Oxa-6,9-diazaspiro(4.5)decane. [Link]

  • General Amide Coupling Protocols (HATU): Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

Sources

Application

solid-phase synthesis utilizing a 6,7-diazaspiro[4.5]decane core

Application Note: High-Fidelity Solid-Phase Synthesis Utilizing a 6,7-Diazaspiro[4.5]decane Core Executive Summary The 6,7-diazaspiro[4.5]decane scaffold represents a privileged class of "sp3-rich" pharmacophores. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Synthesis Utilizing a 6,7-Diazaspiro[4.5]decane Core

Executive Summary

The 6,7-diazaspiro[4.5]decane scaffold represents a privileged class of "sp3-rich" pharmacophores. Unlike flat heteroaromatic systems, this spirocyclic diamine offers a rigid, orthogonal vector arrangement that enhances metabolic stability and target selectivity. This guide details the solid-phase organic synthesis (SPOS) of libraries based on this core.

Key Technical Advantage: This protocol utilizes a 2-Chlorotrityl Chloride (2-CTC) resin strategy. The steric bulk of the trityl linker is exploited to achieve mono-immobilization of the diamine scaffold, preventing cross-linking (double loading) without requiring pre-protection of one amine in solution phase.

Strategic Overview & Mechanism

The synthesis relies on the differential reactivity of the symmetric diamine when interacting with the solid support.

  • Immobilization: The 6,7-diazaspiro[4.5]decane is loaded onto 2-CTC resin.[1] The bulky trityl group ensures that once one nitrogen reacts, the second nitrogen is sterically precluded from reacting with another site on the matrix (site isolation).

  • Differentiation: The immobilized nitrogen is effectively "protected" by the resin. The free distal nitrogen is then available for immediate diversification (acylation, sulfonylation, reductive amination).

  • Cleavage: The trityl-amine bond is acid-labile. We utilize a gradient TFA approach to release the final compound.

Workflow Logic Diagram

SPOS_Workflow Resin 2-CTC Resin (Activated) Loading Step 1: Immobilization (DCM/DIPEA, 2h) Resin->Loading Scaffold 6,7-Diazaspiro[4.5]decane (Core) Scaffold->Loading Capping Step 2: Capping (MeOH) Loading->Capping Site Isolation Diversify_1 Step 3: N2 Diversification (R-COCl / R-SO2Cl) Capping->Diversify_1 Free Amine Available Cleavage Step 4: Cleavage (TFA/DCM) Diversify_1->Cleavage Library Generation Final Final Spirocyclic Library Member Cleavage->Final Release

Figure 1: Strategic workflow for the mono-immobilization and diversification of spirocyclic diamines.

Materials & Equipment

  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading 1.0–1.6 mmol/g).

  • Scaffold: 6,7-diazaspiro[4.5]decane (free base or HCl salt; if salt, extra base required).

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).[1]

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).

  • Equipment: Fritted polypropylene reaction vessels (syringes), orbital shaker.

Experimental Protocols

Protocol A: Resin Preparation and Scaffold Loading

Objective: To immobilize the diamine core via one nitrogen while preventing bis-alkylation.

  • Resin Swelling:

    • Place 1.0 g of 2-CTC resin in a fritted reaction vessel.

    • Add 10 mL of anhydrous DCM.

    • Shake gently for 30 minutes. Drain the solvent.[1][2][3] Note: DCM gives better swelling for trityl resins than DMF.

  • Scaffold Loading:

    • Prepare a solution of 6,7-diazaspiro[4.5]decane (4.0 equiv relative to resin loading) and DIPEA (8.0 equiv) in DCM/DMF (4:1 ratio, 10 mL).

    • Critical Step: Add the solution to the resin.[1][2] Shake at Room Temperature for 2 hours .

    • Why: Using a large excess of diamine (4 equiv) favors kinetic mono-addition over cross-linking.

  • Capping (Methanolysis):

    • Drain the reaction mixture.[1][2][3]

    • Wash resin with DCM (3x).[1]

    • Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL). Shake for 20 minutes.

    • Reasoning: This caps any remaining active chloride sites as methyl ethers, preventing side reactions during subsequent steps.

  • Washing:

    • Wash sequentially: DCM (3x), DMF (3x), DCM (3x).[1]

    • Validation: Perform a Chloranil test. A dark blue/green beads result indicates the presence of the secondary amine (successful loading).

Protocol B: N-Diversification (Amide/Sulfonamide Formation)

Objective: To functionalize the distal (non-immobilized) nitrogen.

  • Acylation (Amide Bond):

    • Swell resin (approx 200 mg) in DCM.

    • Add Carboxylic Acid (5 equiv), HATU (5 equiv), and DIPEA (10 equiv) in DMF (2 mL).

    • Shake for 2 hours at RT.

    • Wash: DMF (3x), DCM (3x).[1]

    • Validation: Chloranil test should be colorless (indicating conversion of secondary amine to amide).

  • Sulfonylation (Sulfonamide Bond):

    • Swell resin in DCM.[1]

    • Add Sulfonyl Chloride (5 equiv) and DIPEA (10 equiv) in DCM (2 mL).

    • Shake for 4 hours.

    • Note: Sulfonylation of hindered secondary amines can be sluggish; double coupling is recommended.

Protocol C: Cleavage and Isolation

Objective: Release the compound from the solid support.

  • Preparation:

    • Wash the resin thoroughly with DCM (5x) to remove all traces of DMF (DMF complicates evaporation).

    • Dry the resin under nitrogen flow for 10 minutes.

  • Cleavage Cocktail:

    • Prepare a solution of 1% TFA in DCM (v/v).

    • Note: 6,7-diazaspiro[4.5]decane is acid-stable, but high TFA concentrations can degrade sensitive side chains introduced during diversification. For simple libraries, 1-5% TFA is sufficient to cleave the trityl-N bond.

  • Execution:

    • Add 2 mL of the cleavage cocktail to the resin.[1]

    • Shake for 2 minutes (short bursts prevent acid-catalyzed degradation).

    • Filter the solution into a collection vial containing 1 mL of MeOH (to quench the trityl cation).

    • Repeat this step 3 times.

  • Work-up:

    • Combine filtrates.[1]

    • Evaporate volatiles under reduced pressure (Genevac or Rotavap).

    • The product is obtained as a TFA salt.

Data Analysis & Troubleshooting

Solvent Compatibility Table
SolventSwelling (2-CTC)Reaction SuitabilityNotes
DCM ExcellentHighBest for loading and cleavage steps.
DMF GoodHighPreferred for peptide coupling (HATU/HBTU).
MeOH PoorLowUse ONLY for washing/capping (shrinks resin).
THF ModerateModerateGood for reductive amination steps.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Loading Yield Moisture in resin/solvents.Dry resin in vacuo overnight; use anhydrous DCM.
Cross-linking (Dimer) Insufficient scaffold excess.Increase scaffold to 5-6 equivalents during loading.
Incomplete Acylation Steric hindrance at N7.Switch to HOAt/HATU; perform double coupling at 40°C.
Colored Filtrate Trityl cation persistence.Ensure immediate quenching with MeOH or Pyridine during cleavage.

Pathway Visualization: Pharmacophore Logic

The spirocyclic core imposes a specific vector geometry.[1] The diagram below illustrates the spatial relationship established by this synthesis.

Pharmacophore Core Spiro[4.5]decane Core (Rigid Scaffold) N6 N6 Position (Resin Attachment Point) Core->N6 Fixed Geometry N7 N7 Position (Diversification Vector) Core->N7 Fixed Geometry N6->Core Cleavage yields secondary amine (usually) Target Biological Target (Receptor/Enzyme) N6->Target Modulates Solubility/pK_a N7->Target Projects R-Group into binding pocket

Figure 2: Pharmacophore vector analysis of the 6,7-diazaspiro[4.5]decane core.

References

  • Royal Society of Chemistry. (2026).[4] One-step synthesis of diazaspiro[4.5]decane scaffolds. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health (NIH). (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed Central. [Link]

Sources

Method

development of combinatorial libraries with diazaspiro[4.5]decane scaffolds

From Core Construction to Solid-Phase Diversification Introduction: Escaping "Flatland" in Drug Discovery The dominance of flat, aromatic scaffolds in legacy compound libraries has contributed to high attrition rates due...

Author: BenchChem Technical Support Team. Date: March 2026

From Core Construction to Solid-Phase Diversification

Introduction: Escaping "Flatland" in Drug Discovery

The dominance of flat, aromatic scaffolds in legacy compound libraries has contributed to high attrition rates due to poor solubility and nonspecific binding. In modern medicinal chemistry, diazaspiro[4.5]decane scaffolds represent a "privileged structure" class that addresses these limitations by introducing significant three-dimensional character (high


 fraction).

The 2,8-diazaspiro[4.5]decane isomer is particularly valuable because it mimics the spatial arrangement of GPCR-binding pharmacophores (e.g., piperidines and pyrrolidines) while restricting conformational entropy. This rigidity often translates to higher receptor affinity and improved metabolic stability compared to flexible acyclic linkers.

Key Structural Advantages[1][2][3]
  • Vectorial Display: The spiro-carbon forces substituents on the two nitrogen atoms (N2 and N8) into precise vectors, ideal for probing bidentate binding pockets in GPCRs (e.g., Opioid, Chemokine receptors) and Ion Channels (e.g., T-type

    
    ).
    
  • Physicochemical Balance: The scaffold lowers lipophilicity (

    
    ) relative to bi-aryl systems, reducing hERG liability and improving oral bioavailability.
    

Strategic Overview

The development of a combinatorial library based on this scaffold requires a bipartite strategy:

  • Solution-Phase Core Synthesis: Scalable production of the orthogonally protected scaffold.

  • Solid-Phase Library Generation: Parallel diversification of the nitrogen handles using split-and-pool or parallel array synthesis.

Workflow Visualization

LibraryWorkflow Design Library Design (Target: GPCR/Ion Channel) CoreSynth Core Synthesis (Multi-Gram Scale) Design->CoreSynth Define Scaffold ResinLoad Resin Loading (Trityl Linker) CoreSynth->ResinLoad Orthogonal Protection Div1 Diversification N2 (Acylation/Sulfonylation) ResinLoad->Div1 Split Cleave Cleavage & N8 Diversification Div1->Cleave Pool/Array QC QC & Validation (LCMS/NMR) Cleave->QC Final Plate

Figure 1: High-level workflow for the generation of spirocyclic combinatorial libraries.

Protocol A: Scalable Synthesis of the Scaffold Core

Target Molecule: tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate Rationale: This route utilizes commercially available N-Boc-4-piperidone. It avoids the use of highly toxic cyanide gas by employing ethyl cyanoacetate, followed by a "pseudo-Michael" addition/cyclization.

Materials
  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • Ethyl cyanoacetate

  • Ammonia (gas or solution) or Ammonium acetate

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF

  • Solvents: Ethanol, THF (anhydrous), Dichloromethane (DCM)

Step-by-Step Methodology
Step 1: Knoevenagel Condensation
  • Setup: In a 2L round-bottom flask equipped with a Dean-Stark trap, dissolve N-Boc-4-piperidone (50 g, 251 mmol) and ethyl cyanoacetate (28.4 g, 251 mmol) in toluene (500 mL).

  • Catalysis: Add catalytic ammonium acetate (1.9 g, 25 mmol) and acetic acid (1.5 mL).

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Reaction is typically complete in 4–6 hours (monitor by TLC, 30% EtOAc/Hex).

  • Workup: Cool to RT. Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate to yield the unsaturated cyanoester.
Step 2: Michael Addition & Cyclization (Guareschi-Thorpe variant)

Note: This step constructs the spiro-glutarimide ring.

  • Reagent Prep: Dissolve the intermediate from Step 1 in Ethanol (400 mL).

  • Cyclization: Add KCN (1.1 eq) dissolved in minimum water (Caution: HCN potential, keep pH > 9) followed by Ammonium Carbonate (3 eq). Alternatively, use the safer variation involving malononitrile and ammonia if accessible.

  • Reaction: Heat at 50°C for 24 hours. The spiro-glutarimide precipitates or forms a thick oil.

  • Hydrolysis/Decarboxylation: Treat the intermediate with 6N HCl at reflux to hydrolyze the imide/nitriles to the diacid/imide, followed by high-temp decarboxylation if necessary. Optimization: For library purposes, reducing the spiro-glutarimide directly is often preferred to access the diamine.

Step 3: Global Reduction to Diamine
  • Activation: Suspend LiAlH4 (4 eq) in anhydrous THF (500 mL) under Argon at 0°C.

  • Addition: Dropwise add the spiro-imide intermediate (dissolved in THF). Caution: Massive exotherm and hydrogen evolution.

  • Reflux: Once addition is complete, warm to RT then reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the white precipitate.
  • Protection Adjustment: The reduction usually cleaves the Boc group. Reprotect N8 selectively by titrating with

    
     (0.9 eq) at 0°C (N8 is more nucleophilic/accessible than the sterically hindered N2 in the spiro ring? Correction: Actually, N2 in the 5-membered ring is often less hindered than the 4-substituted piperidine N. However, standard literature suggests isolating the free diamine and performing controlled protection).
    
    • Refined Strategy: It is more reliable to re-protect the secondary amines. React crude diamine with 1 eq of Benzyl bromide (preferential alkylation) or use copper chelation to differentiate.

    • Standard Library Block:8-Boc-2,8-diazaspiro[4.5]decane .

Protocol B: Solid-Phase Combinatorial Synthesis

Strategy: We will use 2-Chlorotrityl Chloride (2-CTC) Resin . This resin is ideal for secondary amines (N8) and allows cleavage under mild acidic conditions (1% TFA), leaving other acid-sensitive groups intact if needed.

Resin Loading & Validation

Resin: 2-Chlorotrityl chloride polystyrene (1.6 mmol/g loading).

  • Swelling: Place 10 g of resin in a solid-phase synthesis vessel. Add dry DCM (100 mL) and shake for 30 min.

  • Loading: Dissolve 8-Boc-2,8-diazaspiro[4.5]decane (1.5 eq relative to resin) and DIPEA (4 eq) in DCM.

    • Critical Step: Since the starting material is the diamine, we must ensure regioselectivity. If using the 8-Boc material, we must first deprotect N8 (4M HCl/Dioxane) to generate the free amine at position 8, while protecting position 2 with Fmoc.

    • Corrected Loading Sequence:

      • Start with 2-Fmoc-8-Boc-2,8-diazaspiro[4.5]decane .

      • Remove Boc (TFA/DCM).

      • Load free N8 onto 2-CTC resin in DCM/DIPEA.

      • Cap unreacted resin sites with Methanol (10 mL) + DIPEA.[1]

  • Loading Check: Wash resin (DCM x3, DMF x3).[1] Perform UV Fmoc quantification to determine loading level (Target: 0.8–1.0 mmol/g).

Library Diversification (Split-and-Pool or Parallel)
Reaction Scheme Visualization

ChemicalScheme Start Resin-Bound Scaffold (N8 anchored, N2-Fmoc) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect FreeAmine Free N2 Amine Deprotect->FreeAmine Urea Urea Formation (R-NCO) FreeAmine->Urea Reagent Set A Amide Amide Coupling (R-COOH, HATU) FreeAmine->Amide Reagent Set B Sulfon Sulfonylation (R-SO2Cl) FreeAmine->Sulfon Reagent Set C Cleavage Cleavage from Resin (1% TFA/DCM) Urea->Cleavage Amide->Cleavage Sulfon->Cleavage Final Final Library Compounds (N8-H, N2-Functionalized) Cleavage->Final

Figure 2: Synthetic pathways for N2 diversification on solid support.

Protocol Steps:
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (DMF x3, DCM x3).[1]

  • Diversification (N2): Distribute resin into 96-well filter plates (approx 50 mg resin/well).

    • Amide Coupling: Add R-COOH (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF. Shake 4h at RT.

    • Ureas: Add Isocyanate R-NCO (3 eq) in DCM. Shake 2h.

    • Sulfonamides: Add Sulfonyl Chloride R-

      
       (3 eq) + Pyridine (5 eq) in DCM. Shake 4h.
      
  • Cleavage: Wash resin (DMF x3, DCM x3, MeOH x2, Et2O x2). Dry. Add 1% TFA in DCM (1 mL). Shake 2 min. Filter into collection plate containing 100 µL of 10% Pyridine/MeOH (to neutralize).

  • Post-Cleavage Diversification (Optional): The product now has a free secondary amine at N8 (where it was attached to resin). This can be further derivatized in solution phase using reductive amination (Aldehyde + STAB) to create

    
    -bis-functionalized libraries.
    

Quality Control & Validation

Analytical Standards

For a library of >100 compounds, a random sampling of 10% of the library is subjected to full validation.

ParameterAcceptance CriterionMethod
Purity > 90% (UV 254 nm)LC-MS (C18 column, Water/AcN gradient)
Identity [M+H]+ ± 0.5 DaESI-MS
Integrity Presence of diagnostic peaks1H NMR (500 MHz, DMSO-d6)
Troubleshooting Guide
  • Problem: Low loading on 2-CTC resin.

    • Cause: Moisture in resin or steric hindrance of N8.

    • Solution: Azeotrope resin with benzene prior to loading; increase temperature to 40°C during loading.

  • Problem: Incomplete coupling at N2.

    • Cause: N2 in diazaspiro[4.5]decane is sterically congested by the spiro center.

    • Solution: Use stronger coupling agents (COMU/Oxyma) or switch to microwave-assisted synthesis (50°C, 15 min).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Mehrotra, M. M., et al. (2004).[2] Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists.[2] Journal of Medicinal Chemistry, 47(20), 4754–4766. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Smith, R. A., et al. (1998).[3] Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-2374.[3] [Link]

Sources

Application

functionalization of the secondary amine groups in 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane

This Application Note and Protocol guide details the functionalization of the secondary amine (N9) in 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane . Introduction & Structural Analysis[1][2] The Scaffold in Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the functionalization of the secondary amine (N9) in 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane .

Introduction & Structural Analysis[1][2]

The Scaffold in Medicinal Chemistry

The 2-oxa-6,9-diazaspiro[4.5]decane core represents a privileged scaffold in modern drug discovery, valued for its high fraction of saturated carbons (


) and inherent three-dimensional vectorality. Unlike flat heteroaromatic systems, this spirocyclic diamine offers defined exit vectors that allow for the precise spatial positioning of pharmacophores, improving receptor complementarity while enhancing physicochemical properties such as solubility and metabolic stability.
Structural Reactivity Profile

Understanding the steric and electronic environment of the scaffold is critical for successful derivatization.

  • Core Structure: The molecule consists of a tetrahydrofuran (THF) ring spiro-fused to a piperazine ring.

  • N6-Position (Protected/Substituted): The nitrogen at position 6 is adjacent to the quaternary spiro center (C5). This "neopentyl-like" position is sterically hindered. In the starting material provided (6-Benzyl... ), this position is already substituted with a benzyl group, effectively locking it and preventing regioselectivity issues.

  • N9-Position (Target Nucleophile): The nitrogen at position 9 is the distal secondary amine. It is sterically accessible, behaving similarly to a standard piperazine NH.

  • Electronic Effects: The oxygen atom in the 5-membered ring (position 2) exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the piperazine nitrogens compared to a carbocyclic spiro-analog, but N9 remains sufficiently nucleophilic for standard amine transformations.

Key Synthetic Advantage: Since the sterically hindered N6 position is already substituted, the N9 amine is the sole reactive nucleophile, allowing for high-yielding, regioselective functionalization without the need for protecting group manipulations.

Experimental Workflows (Decision Tree)

The following diagram outlines the decision logic for selecting the appropriate functionalization protocol based on the desired moiety (


).

ReactionWorkflow Start Target: N9-Functionalization RGroup Desired R-Group Type Start->RGroup Alkyl Alkyl / Benzyl (sp3 Carbon) RGroup->Alkyl Alkyl Halide or Aldehyde Acyl Amide / Carbamate (Carbonyl) RGroup->Acyl Acid Chloride or Carboxylic Acid Aryl Heteroaryl / Aryl (sp2 Carbon) RGroup->Aryl Aryl Halide Sulfonyl Sulfonamide (Sulfonyl) RGroup->Sulfonyl Sulfonyl Chloride ProtA Protocol A: Reductive Amination Alkyl->ProtA Preferred (Aldehyde) ProtB Protocol B: Acylation / Coupling Acyl->ProtB ProtC Protocol C: SNAr / Buchwald Aryl->ProtC ProtD Protocol D: Sulfonylation Sulfonyl->ProtD

Figure 1: Strategic decision tree for the functionalization of the N9 secondary amine.

Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl groups using aldehydes/ketones. This method is preferred over direct alkylation with alkyl halides to avoid over-alkylation (quaternization).

  • Reagents:

    • Substrate: 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (1.0 equiv)

    • Aldehyde/Ketone: (1.1 – 1.2 equiv)

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for promoting iminium ion formation.

Procedure:

  • Imine Formation: In a dry vial, dissolve the spiro-amine (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.1 mmol) and acetic acid (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes.

    • Note: If the aldehyde is aromatic or sterically hindered, extend time to 2 hours.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may evolve mild gas.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the starting amine (

    
    ).
    
  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes. Extract with DCM (3 x 5 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) or SCX-2 solid-phase extraction cartridge (elute product with 2M NH₃ in MeOH).

Protocol B: Amide Coupling (Acylation)

Objective: Synthesis of amides using carboxylic acids or acid chlorides.

Option B1: Acid Chloride Method (Fastest)

  • Dissolve spiro-amine (1.0 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCM (0.1 M).

  • Cool to 0°C. Add Acid Chloride (1.1 equiv) dropwise.

  • Warm to RT and stir for 1–2 hours.

  • Workup: Wash with 1M NaOH (to remove excess acid) and Brine. Dry and concentrate.

Option B2: HATU Coupling (For Carboxylic Acids)

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF (0.1 M).

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

  • Add spiro-amine (1.0 equiv).

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc. Wash with sat. LiCl (to remove DMF), sat. NaHCO₃, and Brine.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduction of heteroaryl groups (e.g., pyridines, pyrimidines).

  • Requirement: The aryl halide must be electron-deficient (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Procedure:

  • Setup: In a microwave vial or pressure tube, combine spiro-amine (1.0 equiv), Aryl Halide (1.2 equiv), and K₂CO₃ or Cs₂CO₃ (2.5 equiv).

  • Solvent: Add DMSO or NMP (concentration ~0.2 M).

  • Reaction: Heat to 80–120°C (thermal) or 100°C (microwave) for 1–4 hours.

  • Monitoring: Monitor by LCMS. The N9 nitrogen is a good nucleophile, but steric bulk from the benzyl group at N6 (though distal) can slightly reduce rates compared to simple piperazine.

  • Workup: Dilute with water/EtOAc. Extract EtOAc (3x). Wash organics extensively with water to remove DMSO.

Protocol D: Sulfonylation

Objective: Synthesis of sulfonamides.

Procedure:

  • Dissolve spiro-amine (1.0 equiv) in DCM (0.1 M).

  • Add Triethylamine (TEA, 2.0 equiv).

  • Add Sulfonyl Chloride (1.1 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Purification: Sulfonamides are often crystalline. Upon workup (wash with 1M HCl to remove unreacted amine, then NaHCO₃), the product can often be recrystallized from EtOH/Heptane or purified by silica gel chromatography.

Strategic Considerations & Troubleshooting

Solubility & Handling
  • Basicity: The N9 amine is moderately basic. The starting material is likely supplied as a free base or HCl salt. If supplied as a salt (e.g., dihydrochloride), you must perform a "free-basing" step (partition between 1M NaOH and DCM) or add extra base (3-4 equiv DIPEA) to the reaction mixture.

  • Solubility: The 2-oxa-spiro core confers better solubility in polar organic solvents (MeOH, DMSO, DMF) compared to all-carbon spirocycles. DCM is excellent for acylation; DCE is standard for reductive amination.

Purification of Spiro-Amines

Purification can be challenging due to the polarity of the diamine.

  • Flash Chromatography: Use amine-functionalized silica or add 1% NH₄OH (aq) to the MeOH/DCM eluent to prevent streaking.

  • SCX-2 Cartridges: Highly recommended.

    • Load reaction mixture (in MeOH/DCM) onto the acidic resin.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

Deprotection of N6 (Optional Downstream Step)

While this guide focuses on N9 functionalization, the N6-benzyl group can be removed after N9 derivatization to access the N6 position for further elaboration (e.g., creating asymmetric bis-functionalized ligands).

  • Method: Hydrogenation (H₂, Pd/C, MeOH/AcOH) or 1-Chloroethyl chloroformate (ACE-Cl) reflux followed by MeOH reflux.

  • Note: If N9 is functionalized with a reducible group (e.g., nitro, alkene), choose ACE-Cl deprotection.

Summary of Reaction Parameters

Reaction TypeReagent ClassCatalyst/BaseSolventTemp/TimeKey Insight
Reductive Amination Aldehyde/KetoneSTAB / AcOHDCE or DCMRT, 4-16hUse AcOH to catalyze imine formation.[1]
Amide Coupling Carboxylic AcidHATU / DIPEADMFRT, 2-12hHATU is superior for sterically demanding acids.
Acylation Acid ChlorideTEA or DIPEADCM0°C to RT, 1hFast, quantitative; requires dry conditions.
SNAr Aryl Halide (EWG)K₂CO₃DMSO/NMP100°C, 1-4hMicrowave heating accelerates reaction significantly.
Sulfonylation Sulfonyl ChlorideTEADCMRT, 2hAvoid strong bases that might degrade the sulfonamide.

References

  • BenchChem. (2025).[2][3] Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. Retrieved from

  • Reymond Research Group. (2025).[4] Spirocyclic Diamine Scaffolds for Medicinal Chemistry.[5][4] University of Bern.[4] Retrieved from

  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Retrieved from

  • PubChem. (2025).[5][6] 6-Benzyl-2,6-diazaspiro[4.5]decane (Compound Summary). National Library of Medicine. Retrieved from

  • James, T., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Retrieved from

Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) in a fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Synthesis

The following technical guide details the optimization of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane synthesis. This guide addresses the specific challenges of constructing the spiro-piperazine core fused to a tetrahydrofu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane synthesis. This guide addresses the specific challenges of constructing the spiro-piperazine core fused to a tetrahydrofuran ring, focusing on the yield-critical steps of the Strecker reaction, cyclization, and reduction.

Core Synthesis Pathway & Logic

The synthesis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane typically proceeds via a Strecker-based strategy starting from commercially available tetrahydrofuran-3-one. This route is preferred for its ability to install the quaternary spiro center early in the sequence.

The Pathway:

  • Strecker Reaction : Formation of the aminonitrile using tetrahydrofuran-3-one and benzylamine.

  • Nitrile Hydrolysis : Conversion of the nitrile to a primary amide.

  • Annulation : Cyclization with a bis-electrophile (e.g., chloroacetyl chloride or diethyl oxalate) to form a spiro-lactam or diketopiperazine.

  • Global Reduction : Reduction of the carbonyls to yield the final spiro-piperazine.

Key Yield Bottleneck : The steric bulk of the spiro center (C5) often impedes the initial Strecker amine attack and the subsequent cyclization, leading to low conversion (typically <30% without optimization).

Step-by-Step Optimization Protocol

Step 1: Optimized Strecker Reaction Objective: Maximize formation of 3-(benzylamino)tetrahydrofuran-3-carbonitrile.

  • Standard Protocol : Mix ketone, benzylamine, and TMSCN in methanol.

  • Optimized Protocol :

    • Pre-formation of Imine : Stir tetrahydrofuran-3-one (1.0 eq) and benzylamine (1.05 eq) in anhydrous DCM (not MeOH) with MgSO4 (2.0 eq) for 4 hours at RT. This drives the equilibrium toward the imine by removing water.[1]

    • Cyanide Addition : Cool to 0°C. Add TMSCN (1.2 eq) and a catalytic amount of ZnI2 (0.1 eq).

    • Reaction : Allow to warm to RT and stir for 12-16 hours.

    • Why? : Pre-drying prevents hydrolysis of the imine. ZnI2 acts as a Lewis acid to activate the imine for cyanide attack, significantly boosting yield over uncatalyzed methods [1].

Step 2: Controlled Hydrolysis & Cyclization Objective: Convert nitrile to amide and cyclize to the spiro-piperazinone.

  • Challenge : Harsh acid hydrolysis can degrade the tetrahydrofuran ring.

  • Optimized Protocol :

    • Hydrolysis : Treat the aminonitrile with H2SO4 (conc.) at 0°C, then stir at RT for 2-4 hours. Quench carefully with ice/NH4OH to obtain the amino-amide.

    • Acylation : Dissolve amino-amide in DCM/TEA. Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Cyclization : Treat the crude chloroacetamide with NaH (1.5 eq) in dilute THF (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Why? : High dilution is critical here. The spiro center creates steric strain; high concentrations favor dimer formation.

Step 3: Exhaustive Reduction Objective: Reduce the lactam/diketo species to the amine.

  • Protocol : Use LiAlH4 (4.0 eq) in refluxing THF.

  • Critical Workup : Do NOT use acidic workup. Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to generate a granular precipitate that is easy to filter, preventing loss of the amine product in aluminum emulsions.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield in Strecker Step (<40%) Reversibility of imine formation; Wet solvent.Use Ti(OiPr)4 as a dehydrating Lewis acid during imine formation. Switch to TMSCN instead of KCN to make the step irreversible.
Product is a Gum/Oil after Cyclization Oligomerization due to high concentration.Run the cyclization at high dilution (0.02 M) . Add the substrate slowly to the base solution (inverse addition).
Incomplete Reduction (Amide peak in NMR) Poor solubility of the spiro-lactam in THF.Add LiCl to the reduction mixture (solubilizes the lactam-aluminum complex) or switch solvent to Dioxane and reflux at higher temp.
Loss of Product during Workup Product is water-soluble (secondary amine).Saturate the aqueous layer with NaCl (salting out) before extraction. Use CHCl3/iPrOH (3:1) as the extraction solvent.
"6-Benzyl" group cleavage Hydrogenolysis during other steps.Avoid Pd/C or H2 if the benzyl group is intended to remain. Use hydride reductions (LAH, BH3) only.

Visualizing the Reaction Pathway

SpiroSynthesis cluster_traps Yield Traps Ketone Tetrahydrofuran-3-one Imine Imine Intermediate (In situ) Ketone->Imine BnNH2, MgSO4 DCM, 4h Nitrile Aminonitrile (Spiro Center Formed) Imine->Nitrile TMSCN, ZnI2 (cat) 0°C to RT Trap1 Hydrolysis Reversion Imine->Trap1 Amide Amino-Amide Nitrile->Amide H2SO4 Hydrolysis Lactam Spiro-Piperazinone (Cyclized) Amide->Lactam 1. ClCH2COCl 2. NaH, THF (Dilute) Final 6-Benzyl-2-oxa-6,9- diazaspiro[4.5]decane Lactam->Final LiAlH4, THF Reflux Trap2 Oligomerization Lactam->Trap2

Caption: Synthesis flow for 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane highlighting critical intermediates and yield traps.

FAQs

Q: Can I use KCN instead of TMSCN for the Strecker step? A: While cheaper, KCN requires aqueous conditions which can hydrolyze the imine intermediate, lowering yields. TMSCN allows for anhydrous conditions, driving the reaction to completion and preventing the retro-Strecker reaction.

Q: The final product is unstable on silica gel. How do I purify it? A: Spiro-piperazines are basic and can streak or decompose on acidic silica. Pre-treat the silica gel with 2% Triethylamine (TEA) in hexane before loading the column. Alternatively, use neutral alumina or purify via recrystallization of the dihydrochloride salt (using HCl/Ether).

Q: Why is the benzyl group used if I might remove it later? A: The benzyl group acts as a necessary protecting group for the nitrogen during the synthesis. It prevents over-alkylation and stabilizes the amine. If the target is the free amine (2-oxa-6,9-diazaspiro[4.5]decane), the benzyl group can be removed quantitatively using H2/Pd(OH)2 (Pearlman's catalyst) in the final step [2].

References

  • Strecker Reaction Optimization : North, M. (2010). The traditional Strecker reaction. Thieme Connect. Link

  • Spiro-Piperazine Synthesis & Deprotection : WO2024138206A1. Fluoropyridopyrimidine and fluoroquinazoline derivatives. Google Patents. Link

  • General Spiro Synthesis : Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones. ResearchGate. Link

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Spiro Compounds

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective spiro compound synthesis. It provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective spiro compound synthesis. It provides in-depth troubleshooting advice and frequently asked questions to address common experimental challenges.

Introduction

The construction of spirocyclic scaffolds with precise stereochemical control is a formidable challenge in modern organic synthesis.[1] These unique three-dimensional structures are prevalent in natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[2][3][4] This technical support center offers practical guidance to overcome common hurdles encountered during the stereoselective synthesis of spiro compounds, focusing on causality and evidence-based solutions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low Reaction Yield

Q: My spirocyclization reaction is resulting in a low yield or fails to proceed to completion. What are the likely causes and how can I improve it?

A: Low yields are a frequent issue in spirocyclization reactions and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[5]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.

    • Solution: Systematically screen reaction parameters. Some reactions benefit from lower temperatures to minimize side products, while others require higher temperatures to overcome activation energy barriers.[5] Consider that optimization can be a lengthy process.[5]

  • Inefficient Catalyst or Reagent: The selected catalyst, ligand, or reagents may not be optimal for the desired transformation.

    • Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[5][6] Additionally, evaluate the stoichiometry of your reagents; an excess of one component may be necessary to drive the reaction to completion.[5]

  • Poor Starting Material Quality: Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.[5][7]

    • Solution: Ensure the purity of your starting materials through appropriate purification methods such as recrystallization or column chromatography before initiating the reaction.[5]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[5]

    • Solution: Monitor the reaction progress over time by analyzing crude reaction mixture samples to check for product formation and subsequent decomposition. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[5]

  • Catalyst Inactivity: For phosphine-catalyzed reactions, the catalyst's activity is crucial.

    • Solution: Use high-purity phosphine catalysts and handle them under inert conditions if they are air-sensitive. The choice of phosphine is also critical; while triphenylphosphine is common, other phosphines with varying electronic and steric properties might be more effective for your specific substrates.[8]

Problem 2: Poor Diastereoselectivity

Q: I am observing poor diastereoselectivity in my spirocyclization. How can I effectively control the stereochemical outcome?

A: Achieving high diastereoselectivity is a pivotal challenge in spirocycle synthesis.[9] The spatial arrangement of the newly formed stereocenters is influenced by several factors.

Possible Causes & Solutions:

  • Solvent Effects: The polarity of the solvent can dramatically influence the transition state of the cyclization, thereby affecting diastereoselectivity. In some instances, a change in solvent can even reverse the diastereoselectivity.[5]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). For Michael additions, a change in solvent polarity has been shown to completely reverse diastereoselectivity.[5]

  • Temperature: The reaction temperature can impact the energy difference between the diastereomeric transition states.

    • Solution: Vary the reaction temperature. Lower temperatures often favor the transition state with the lower activation energy, leading to higher diastereoselectivity.[5]

  • Catalyst and Ligand Control: Chiral catalysts and ligands play a crucial role in inducing stereoselectivity.

    • Solution: The choice of catalyst and ligand is paramount. For example, in asymmetric 1,3-dipolar cycloadditions, a chiral N,O-ligand/Cu(OAc)2 system can afford excellent diastereoselectivities (>20:1 dr).[2]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Solution: If feasible, modify the substrate by introducing sterically bulky groups or directing groups that can influence the facial selectivity of the cyclization.[5] The steric bulk of substituents on both reactants in a cycloaddition can significantly influence the outcome.[8]

  • Additives: The presence of additives can influence the reaction pathway.

    • Solution: For certain cycloadditions, acid additives like benzoic acid (BzOH) can promote the reaction and affect both regioselectivity and diastereoselectivity.[8]

Problem 3: Poor Enantioselectivity

Q: My reaction is producing a nearly racemic mixture. How can I improve the enantioselectivity?

A: Low enantioselectivity is a common hurdle, often pointing to issues with the chiral catalyst or reaction conditions.

Possible Causes & Solutions:

  • Suboptimal Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be effective for your specific substrate.

    • Solution: Screen a variety of chiral ligands. In nickel-catalyzed spirocyclizations, different Mandyphos ligands can yield vastly different enantioselectivities.[6][10] The combination of organocatalysis and transition-metal catalysis has emerged as a powerful tool for synthesizing optically pure compounds.[11]

  • Competing Background Reaction: A non-catalyzed or base-promoted background reaction can compete with the desired enantioselective catalytic pathway, leading to a racemic product.[6]

    • Solution: Perform a control experiment without the catalyst to assess the rate of the background reaction. If a significant background reaction is observed, consider lowering the reaction temperature or using a less reactive base to favor the catalyzed pathway.[6]

  • Incorrect Catalyst Pairing: The combination of the metal precursor and the chiral ligand is crucial.

    • Solution: Experiment with different metal sources and ligand combinations. For example, a chiral N,N'-dioxide - Mg(OTf)2 catalyst system has been shown to be highly efficient for asymmetric 1,3-dipolar cycloadditions.[2]

Experimental Protocol: General Procedure for a Phosphine-Catalyzed [3+2] Cycloaddition

This protocol provides a general guideline for setting up a phosphine-catalyzed [3+2] cycloaddition reaction, which is a common method for synthesizing spiro-pyrrolidines.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the dipolarophile (e.g., an α-alkylidene succinimide, 1.0 equiv) and the phosphine catalyst (e.g., triphenylphosphine, 0.1 equiv) to an oven-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, DCM) via syringe.

  • Reagent Addition: Add the allenoate (1.2 equiv) dropwise to the stirred solution at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic product.

Note: This is a general procedure and may require optimization for specific substrates.

Data Presentation: Ligand Screening in Ni-Catalyzed Spirocyclization

The following table summarizes the effect of different Mandyphos ligands on the yield and enantioselectivity of a nickel-catalyzed α-spirocyclization of a lactone.[6]

EntryLigandYield (%)ee (%)
1SL-M001-19083
2SL-M009-19769

Data adapted from a representative nickel-catalyzed spirocyclization reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of spiro compounds?

A1: The primary challenges include:

  • Controlling the Quaternary Spirocenter: The creation of a fully substituted and often chiral spiro atom is a significant hurdle.[4][12]

  • Achieving High Diastereoselectivity and Enantioselectivity: Simultaneously controlling multiple stereocenters is complex.[3][9]

  • Managing Ring Strain: The synthesis of strained spiro systems, such as those containing four-membered rings, presents unique challenges.[13][14]

  • Thermodynamic vs. Kinetic Control: Often, the thermodynamically most stable product is not the desired one, necessitating kinetically controlled reactions to access less stable isomers.[15][16]

Q2: How does the anomeric effect influence the synthesis of spiroketals?

A2: The anomeric effect is a stereoelectronic effect that stabilizes conformations where a heteroatom's lone pair is anti-periplanar to an adjacent C-X sigma-antibonding orbital. In spiroketals, this effect significantly stabilizes the isomer where each ring oxygen is axial with respect to the other ring.[15] This inherent thermodynamic preference often makes it challenging to synthesize the "contra-thermodynamic" or non-anomeric spiroketal isomer, which may be the biologically active form.[9][15] Overcoming this requires kinetically controlled spiroketalization methods.[15][16]

Q3: What are the advantages of using organocatalysis in spiro compound synthesis?

A3: Organocatalysis has become increasingly popular for the enantioselective synthesis of spiro compounds due to several advantages:[3]

  • Versatility: A wide range of activation modes can be employed.[2]

  • Atom and Step Economy: Organocatalytic cascade reactions allow for the construction of complex molecules in a single step, forming multiple bonds and stereocenters.[12][17]

  • Mild Reaction Conditions: These reactions often proceed under mild conditions, which is beneficial for sensitive substrates.

  • Metal-Free: The absence of transition metals can be advantageous in pharmaceutical synthesis to avoid metal contamination in the final product.

Q4: Can computational methods aid in troubleshooting stereoselectivity?

A4: Yes, computational methods, such as Density Functional Theory (DFT) calculations, can be powerful tools. They can help to:

  • Elucidate Reaction Mechanisms: DFT can be used to model transition states and intermediates, providing insight into the factors that control stereoselectivity. For example, it can help determine whether a reaction proceeds via a concerted Diels-Alder or a stepwise double Michael addition pathway.[18]

  • Predict Stereochemical Outcomes: By calculating the energies of different diastereomeric transition states, it is possible to predict the major product of a reaction.

  • Guide Catalyst and Ligand Design: Computational screening can help identify promising catalyst and ligand structures before they are synthesized and tested experimentally.

Visualization

Troubleshooting Workflow for Low Diastereoselectivity

The following diagram illustrates a logical workflow for troubleshooting poor diastereoselectivity in a spirocyclization reaction.

G start Problem: Poor Diastereoselectivity solvent Screen Solvents of Varying Polarity (e.g., Toluene, THF, DCM) start->solvent temp Vary Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) solvent->temp No Improvement outcome Diastereoselectivity Improved? solvent->outcome Improvement catalyst Screen Different Catalysts/Ligands temp->catalyst No Improvement temp->outcome Improvement substrate Modify Substrate (e.g., Add Bulky Group) catalyst->substrate No Improvement catalyst->outcome Improvement additives Investigate Additives (e.g., Lewis/Brønsted Acids) substrate->additives No Improvement substrate->outcome Improvement additives->outcome No Improvement additives->outcome Improvement end Successful Optimization outcome->end Yes revisit Re-evaluate Reaction Design outcome->revisit No

Caption: A decision-making workflow for optimizing diastereoselectivity.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions.
  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed.
  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - Hep Journals.
  • Strategies and Synthesis of Contrathermodynamic Spiroketals - Denmark Group.
  • Technical Support Center: Stereocontrolled Spiroketal Synthesis - Benchchem.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - OAE Publishing Inc.
  • Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC.
  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central.
  • Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Com-plexity via an Organocatalytic Michael–Henry - Who we serve.
  • Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis - Benchchem.
  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society.
  • Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties | Organic Letters - ACS Publications - ACS.org.
  • Asymmetric Organocatalytic Synthesis of Spiro-cyclopropaneoxindoles.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC.
  • New development in the enantioselective synthesis of spiro compounds - RSC Publishing.
  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute.
  • ChemInform Abstract: Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds | Request PDF - ResearchGate.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones | Organic Letters.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC.
  • Asymmetric Synthesis of Spirocyclic Lactones - Thieme E-Books & E-Journals -.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications.
  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Spirocyclization Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter significant bottlenecks when attempting to construct spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter significant bottlenecks when attempting to construct spirocyclic scaffolds. Spirocyclization—the formation of a molecule where two rings share a single quaternary atom—is thermodynamically and kinetically demanding. Low yields typically stem from steric hindrance at the quaternary center, competing intermolecular side reactions, or rapid catalyst deactivation.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols to help you systematically diagnose and resolve low-yield spirocyclizations.

Phase 1: Diagnostic Workflow

Before altering your reaction conditions, you must identify the primary mode of failure. Use the diagnostic logical relationship below to determine your optimization trajectory.

TroubleshootingWorkflow Start Low Spirocyclization Yield Analyze Analyze Crude Mixture (LC-MS/NMR) Start->Analyze Q1 Are intermolecular side products dominant? Analyze->Q1 Q2 Is starting material unreacted? Analyze->Q2 Q3 Is product decomposing? Analyze->Q3 Sol1 Apply High-Dilution Principle (Reduce concentration) Q1->Sol1 Yes Sol2 Increase Temp / Screen Sterically Tuned Ligands Q2->Sol2 Yes Sol3 Lower Temp / Use Milder Workup (pH) Q3->Sol3 Yes

Diagnostic workflow for troubleshooting low yields in spirocyclization reactions.

Phase 2: Mechanistic Insights & Causality (FAQs)

Q1: Why am I observing predominantly intermolecular cross-coupling products instead of the desired spirocycle? A1: Spirocyclization requires the formation of a sterically congested quaternary center, which carries a high kinetic activation barrier. At standard reaction concentrations, the intermolecular collision rate between two separate molecules can easily exceed the intramolecular cyclization rate. This kinetically favors oligomerization or cross-coupling (1)[1]. Causality & Solution: To kinetically favor the intramolecular pathway, you must apply the high-dilution principle . Reducing the concentration of the starting material decreases the probability of intermolecular collisions without affecting the unimolecular spirocyclization rate[1].

Q2: How does catalyst and ligand choice impact the activation energy barrier in transition-metal-catalyzed spirocyclizations? A2: In transition-metal-catalyzed spirocyclizations (e.g., Rh(III)-catalyzed annulation), the catalyst must seamlessly facilitate C-H activation, migratory insertion, and reductive elimination. Low yields often occur if the ligand is too bulky (preventing substrate coordination) or too electron-withdrawing (slowing down oxidative addition) (2)[2]. Causality & Solution: The ligand dictates the activation energy of the rate-limiting step. For instance, utilizing a Rh-catalyst with specific additives (e.g., LiOAc) in polar protic solvents significantly lowers the energy barrier for rhodacycle intermediate formation[2]. Screen ligands systematically to create a chiral pocket that lowers the transition state energy for the desired cyclization while sterically blocking undesired reactive sites.

Q3: My reaction works, but the product decomposes during isolation. How can I prevent this? A3: Spirocyclic products, particularly those with strained rings or sensitive functional groups (like hemiaminals or spiroketals), can be thermodynamically unstable under harsh acidic or basic workup conditions (3)[3]. Causality & Solution: Decomposition is a thermodynamic sink. Monitor the crude reaction mixture over time. If the product forms but degrades, lower the reaction temperature to kinetically trap the product, and modify the workup to use buffered, milder pH conditions[3].

Phase 3: Quantitative Data & Optimization Matrix

To systematically optimize your spirocyclization, adjust one parameter at a time. The following table summarizes the mechanistic effects of key reaction parameters on yield and diastereoselectivity (d.r.) based on established optimization matrices[1].

Reaction ParameterAdjustmentMechanistic EffectImpact on YieldImpact on Selectivity (d.r.)
Concentration Decrease (High Dilution)Reduces intermolecular collision frequency.Increases (suppresses oligomers)Neutral
Temperature DecreaseLowers kinetic energy, favoring the lowest-energy transition state.May decrease (slower rate)Increases significantly
Solvent Polarity Increase (e.g., TFE, MeOH)Stabilizes polarized transition states (e.g., in C-H activation).Variable (substrate dependent)Can reverse selectivity
Catalyst Loading IncreaseAccelerates rate-limiting step if catalyst deactivation is occurring.Increases May slightly erode
Ligand Sterics Increase BulkBlocks competing reaction sites; creates a deeper chiral pocket.VariableIncreases
Phase 4: Self-Validating Experimental Protocols

A robust protocol ensures that each step contains an internal check to verify success before proceeding. Do not proceed to the next step if the validation check fails.

Protocol 1: High-Dilution Rh-Catalyzed Spirocyclization of Benzamides with Maleimides

Objective: Synthesize spirosuccinimides via C-H activation while suppressing intermolecular side reactions (2)[2].

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and LiOAc (2.0 equiv). Add 1.0 mL of anhydrous trifluoroethanol (TFE).

    • Validation Check: The mixture must change color (typically to a deep orange/red), indicating the abstraction of chloride and formation of the active cationic Rh(III) species.

  • Substrate Addition (Syringe Pump): Dissolve the N-methoxybenzamide (0.2 mmol) and the N-substituted maleimide (0.24 mmol) in 4.0 mL of TFE. To maintain high dilution, add this solution dropwise via a syringe pump over 2 hours to the stirring catalyst mixture at room temperature.

    • Validation Check: Take a 10 µL aliquot after 1 hour. LC-MS should show the formation of the intermediate rhodacycle or early product formation without significant dimerization of the benzamide.

  • Reaction Completion: Stir the mixture at 60 °C for an additional 12 hours.

    • Validation Check: LC-MS must confirm >95% consumption of the starting benzamide. If unreacted starting material remains, catalyst deactivation has occurred (verify solvent anhydrousness).

  • Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, EtOAc/Hexanes)[2].

Protocol 2: Copper-Catalyzed Dearomative Spirocyclization of Ynamides

Objective: Synthesize aza-spiro piperidines via a chemo- and regioselective carbomagnesiation followed by dearomatization (4)[4].

  • Carbometalation: To a solution of ynamide (0.5 mmol) and CuBr·SMe2 (10 mol%) in anhydrous DCM at -20 °C, slowly add the Grignard reagent (1.5 equiv).

    • Validation Check: The reaction relies on the soft nature of the vinyl metal species. Ensure the absence of DMPU or TMEDA; these metal scavengers will coordinate the copper and drastically decrease the overall yield[4].

  • Dearomatization Trigger: After 1 hour, add methyl chloroformate (1.2 equiv) directly to the reaction mixture at room temperature to trigger the spirocyclization.

    • Validation Check: Monitor by TLC. A distinct polarity shift confirms the formation of the dearomatized spiro dihydropyridine scaffold.

  • Quench and Purify: Quench with saturated aqueous NH4Cl, extract with DCM, and purify via standard column chromatography[4].

Phase 5: Mechanistic Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting step-specific failures. Below is the mechanistic pathway for the Rh-catalyzed spirocyclization of maleimides.

CatalyticCycle Cat Active Catalyst [Cp*Rh(OAc)2] CH_Act C-H Activation (Rhodacycle Formation) Cat->CH_Act + Substrate Mig_Ins Migratory Insertion (Maleimide Addition) CH_Act->Mig_Ins + Maleimide Beta_Elim β-Hydride Elimination & Aza-Michael Addition Mig_Ins->Beta_Elim Beta_Elim->Cat Catalyst Regeneration Product Spirocycle Product Beta_Elim->Product Product Release Substrate Benzamide Substrate Substrate->CH_Act

Catalytic cycle of Rh(III)-catalyzed spirocyclization via C-H activation and aza-Michael addition.

References
  • Acharya, S. S., et al. "Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation". Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • "Dearomative spirocyclization of ynamides". Chemical Science (RSC Publishing). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in Spiro Compound Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective construction of spiro compounds—particularly spirooxindoles, spiroketals,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective construction of spiro compounds—particularly spirooxindoles, spiroketals, and spiro-pyrrolidines. The formation of an all-carbon quaternary spirocenter is sterically demanding, and achieving high diastereomeric ratios (d.r.) requires precise control over facial discrimination, transition-state geometry, and thermodynamic equilibration.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind poor diastereoselectivity and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Matrix: Quick Reference for Diastereoselectivity Issues

Before diving into specific Q&As, consult this diagnostic matrix to categorize your quantitative data and identify the structural or mechanistic root of your d.r. erosion.

Observed IssueMechanistic CausePrimary Optimization Strategy
~1:1 d.r. in [3+2] Cycloadditions Lack of facial discrimination at the prochiral alkene/dipole.Switch Lewis acid metal center; increase chiral ligand bite angle (e.g., Indapybox).
Erosion of d.r. over extended reaction times Reversible ring closure leading to thermodynamic equilibration.Lower reaction temperature; switch to non-polar/aprotic solvents to trap the kinetic product.
Poor d.r. in Organocascade Reactions Competing hydrogen-bond networks in the transition state.Utilize bifunctional catalysts (e.g., squaramides/thioureas) to rigidify the transition state.
Major product is the less stable epimer Reaction is kinetically trapped before reaching equilibrium.Increase temperature; use a stronger Brønsted acid (for spiroketals); remove water strictly.

Troubleshooting Q&A

Q1: I am performing a Lewis acid-catalyzed [3+2] cycloaddition to synthesize spirooxindole-1-pyrrolines. My enantioselectivity (e.e.) is excellent, but my diastereoselectivity is stuck near 1:1. How can I improve facial selectivity?

The Causality: If your e.e. is high but d.r. is poor, your chiral catalyst is successfully controlling the absolute stereochemistry of the initial nucleophilic attack, but failing to dictate the relative stereochemistry during the subsequent ring closure. In metal-catalyzed [3+2] cycloadditions, this is often a coordination geometry issue. If the Lewis acid (e.g., TiCl₄ or Cu(I)) does not form a rigid, sterically demanding complex with the chiral ligand, the prochiral faces of the oxindole alkylidene are not sufficiently differentiated.

The Solution: You must tune the metal-ligand coordination sphere. A landmark study on spirooxindole-1-pyrroline synthesis demonstrated that switching from a simple Ti(IV) catalyst to a chiral Scandium(III)–indapybox/BArF complex not only drastically improved diastereoselectivity (up to 99:1) but also allowed for a ligand-induced reversal of diastereoselection [1]. The larger ionic radius of Sc(III) combined with the deep chiral pocket of the indapybox ligand forces the incoming dipole to approach exclusively from one face.

Actionable step: Screen metals with different coordination numbers (e.g., Sc(III), Zn(II), Ag(I)) against bidentate ligands with varying bite angles (bisoxazolines vs. indapybox).

Q2: My organocatalytic Michael-aldol cascade yields the thermodynamic spiro-decalin oxindole diastereomer, but I need the kinetic product. How do I prevent equilibration?

The Causality: Organocascade reactions (like the sequential Michael-aldol) are highly sensitive to reversibility. The retro-aldol reaction can scramble the newly formed stereocenters, funneling your kinetic product into the more stable thermodynamic well [2]. Protic solvents (like MeOH) lower the activation barrier for this reversible proton-transfer step, accelerating epimerization.

The Solution: To trap the kinetic product, you must "freeze" the transition state immediately after the initial C-C bond formation.

  • Solvent Polarity: Switch from polar protic solvents (MeOH) to less polar aprotic solvents (CHCl₃, MTBE, or toluene). Research has shown that non-polar solvents preserve the kinetic d.r. (>99:1) by suppressing retro-aldol equilibration, even if the overall reaction rate slightly decreases [3].

  • Bifunctional Catalysis: Employ a bifunctional catalyst (such as a chiral squaramide or thiourea coupled with a tertiary amine). These catalysts simultaneously activate the electrophile via dual hydrogen bonding and the nucleophile via base catalysis, creating a highly organized, rigid transition state that strongly favors a single kinetic pathway [4].

Q3: I am synthesizing a spiroketal, and the non-anomeric (less stable) diastereomer is forming as a significant byproduct. How do I force complete conversion to the thermodynamic product?

The Causality: Unlike the kinetic trapping desired in Q2, spiroketalization relies entirely on reaching thermodynamic equilibrium to exploit the anomeric effect (where axial electronegative substituents are stabilized by hyperconjugation from adjacent oxygen lone pairs). If you observe the non-anomeric product, your reaction is kinetically trapped and hasn't fully equilibrated.

The Solution: You must provide enough energy and acidity to keep the oxonium ion intermediate reversible. Increase the reaction time, elevate the temperature, and ensure you are using a sufficiently strong Brønsted acid (e.g., CSA or p-TsOH). Crucially, strictly remove water using a Dean-Stark apparatus or activated molecular sieves; residual water will hydrate the oxonium intermediate, stalling the equilibration process.

Mechanistic Visualizations

Diagram 1: Troubleshooting Workflow for Diastereoselectivity

DR_Troubleshooting Start Analyze Poor d.r. in Spirocyclization CheckMech Is the ring closure reversible? Start->CheckMech RevYes Yes (e.g., Aldol, Spiroketalization) CheckMech->RevYes Equilibrium RevNo No (e.g., [3+2] Cycloaddition) CheckMech->RevNo Irreversible Thermo Thermodynamic Control: Increase Temp, Time, Stronger Acid RevYes->Thermo Target Most Stable Kinetic Kinetic Control: Lower Temp, Less Polar Solvent RevYes->Kinetic Target Kinetic Product Ligand Facial Discrimination: Screen Chiral Ligands (e.g., Indapybox) RevNo->Ligand Poor Facial Bias Metal Lewis Acid Tuning: Change Metal Center (e.g., Ti to Sc) RevNo->Metal Poor Coordination

Caption: Decision matrix for troubleshooting diastereoselectivity based on reaction reversibility.

Diagram 2: Kinetic vs. Thermodynamic Control Pathways

EnergyProfile SM Acyclic Precursor + Catalyst TS_K Low Energy TS (Fast) SM->TS_K -78 °C to 0 °C TS_T High Energy TS (Slow) SM->TS_T 25 °C to Reflux Prod_K Kinetic Spiro-Diastereomer (Less Stable) TS_K->Prod_K Prod_T Thermodynamic Spiro-Diastereomer (More Stable) TS_T->Prod_T Prod_K->SM Reversible (Heat / Protic Solvent)

Caption: Energy landscape illustrating kinetic vs. thermodynamic control in spirocyclization.

Self-Validating Experimental Protocol

To ensure trustworthiness, any protocol addressing diastereoselectivity must account for fractionation bias —the artificial inflation of d.r. during column chromatography or recrystallization. The following protocol for a bifunctional organocascade synthesis of spirooxindole-fused cyclopentanes includes built-in validation steps [3].

Workflow: Optimization of Bifunctional Organocatalyzed Spirocyclization

Step 1: Preparation and Degassing

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3x).

  • Add the oxindole-derived alkene (0.10 mmol) and the chiral bifunctional squaramide catalyst (1–20 mol %, depending on optimization phase).

  • Add 1.0 mL of anhydrous, degassed solvent (e.g., CHCl₃ for kinetic trapping). Causality: Degassing prevents oxidative degradation of electron-rich intermediates, which can cause background racemic pathways.

Step 2: Low-Temperature Addition 4. Cool the reaction mixture to the desired temperature (e.g., 0 °C) using a cryocooler. 5. Add the nucleophilic partner (e.g., 3-bromo-1-nitropropane, 0.15 mmol) dropwise over 5 minutes. Causality: Slow addition prevents localized concentration spikes that can lead to non-selective, uncatalyzed background reactions.

Step 3: Self-Validating Reaction Monitoring 6. Stir the reaction and monitor via TLC. 7. Critical Validation Step: Once the starting material is consumed, remove a 50 µL aliquot, evaporate the solvent, and immediately take a crude ¹H NMR. Why? You must determine the true d.r. from the crude mixture by integrating distinct diastereomeric peaks (e.g., the spiro-ring protons). If you determine d.r. after column chromatography, you risk reporting a falsely high d.r. because minor diastereomers often co-elute with impurities or are left on the column.

Step 4: Isolation and Chiral Analysis 8. Concentrate the bulk reaction mixture under reduced pressure. 9. Purify the crude product via flash column chromatography (e.g., Hexanes/EtOAc). 10. Determine the enantiomeric excess (e.e.) of the isolated major diastereomer using analytical chiral HPLC (e.g., Chiralpak IA column) equipped with a PDA detector. Compare the retention times against a racemic standard synthesized using an achiral base (e.g., DBU).

References

  • Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines. Organic Letters (2014). Available at:[Link][1]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry (2022). Available at:[Link][2]

  • Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. The Journal of Organic Chemistry (2023). Available at:[Link][3]

  • Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Advanced Synthesis & Catalysis (2018). Available at:[Link][4]

Sources

Troubleshooting

catalyst deactivation and poisoning in spirocyclization reactions

Welcome to the Technical Support Center for Spirocyclization Catalyst Dynamics . As a Senior Application Scientist, I have designed this portal to help researchers, process chemists, and drug development professionals di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclization Catalyst Dynamics . As a Senior Application Scientist, I have designed this portal to help researchers, process chemists, and drug development professionals diagnose and resolve catalyst deactivation in complex spirocyclization workflows.

Spirocyclization—the formation of sterically demanding spiro-fused ring systems—places immense kinetic and thermodynamic stress on transition metal catalysts. Deactivation in these systems is rarely a simple case of "bad reagents"; it is usually a dynamic interplay between the catalyst, trace impurities, and the spiro-products themselves.

Below, you will find a diagnostic decision tree, field-proven FAQs explaining the causality of deactivation, quantitative tolerance data, and self-validating troubleshooting protocols.

Diagnostic Decision Tree

Before altering your reaction conditions, it is critical to identify the exact mode of failure. Use the logical workflow below to categorize your deactivation event.

CatalystDiagnostics Start Reaction Stalls Low Yield CheckKinetics Perform Kinetic Profiling Start->CheckKinetics ProdInhib Rate drops as [Product] increases CheckKinetics->ProdInhib Kinetics match product formation Poisoning No initial rate or immediate stall CheckKinetics->Poisoning Zero turnover Degradation Palladium Black / Color Change CheckKinetics->Degradation Visual cues Sol1 Add Brønsted Acid (Protonate Product) ProdInhib->Sol1 Sol2 Add Acid Activator (e.g., In(OTf)3) Poisoning->Sol2 Sol3 Increase Ligand Load or Change Solvent Degradation->Sol3

Diagnostic workflow for identifying and resolving catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My cationic gold-catalyzed alkyne spirocyclization stalls at <20% conversion despite using anhydrous solvents. What is the primary mode of failure? A: This is a classic hallmark of catalyst poisoning by trace high-affinity impurities. Cationic gold (Au⁺) is highly carbophilic, which makes it excellent for activating alkynes, but it also possesses a strong affinity for halides (Cl⁻, Br⁻) and trace amine bases often left over from starting material synthesis or filtration agents[1]. These impurities competitively bind to the active Au coordination site, forming catalytically dead species. Causality & Solution: Instead of exhaustively purifying substrates—which is often impractical on a process scale—you can introduce a highly oxophilic acid activator (e.g., In(OTf)₃ or HOTf). These additives act as thermodynamic sinks for halide scavengers, shifting the equilibrium to release the active cationic gold species and restoring turnover[1].

Q2: During a palladium-catalyzed cascade spirocyclization, I observe the formation of a black precipitate, and the reaction halts. How do I prevent this? A: The black precipitate is "Palladium Black," resulting from the agglomeration of Pd(0) nanoparticles[2]. In spirocyclization, the catalytic cycle requires oxidative addition and reductive elimination to be perfectly synchronized. Because spiro-products are sterically hindered, reductive elimination is often slow. This kinetic bottleneck leaves the bare Pd(0) intermediate exposed. If the stabilizing phosphine ligands degrade via oxidation or dissociate, the Pd(0) atoms cluster together to minimize surface energy, leading to irreversible deactivation[2]. Causality & Solution: This aggregation is exacerbated by high temperatures or insufficient ligand-to-metal ratios. To mitigate this, rigorously degas your solvents to prevent ligand oxidation, and switch to a bidentate ligand (e.g., dppf or BINAP). Bidentate ligands exhibit a stronger chelate effect, drastically reducing the rate of ligand dissociation and stabilizing the Pd(0) intermediate.

Q3: My rhodium-catalyzed spirocyclization shows a rapid initial rate, but the turnover frequency (TOF) drops exponentially. Is the catalyst decomposing? A: Not necessarily. An exponential drop in TOF that directly correlates with product formation is the defining kinetic signature of product inhibition [3]. Spirocyclic products, particularly those containing basic heteroatoms (like spiro-indolenines or spiro-piperidines), are often more Lewis basic than the starting materials. As their concentration increases, they outcompete the substrate for the metal's coordination sphere, trapping the Rh catalyst in a stable, off-cycle resting state[3]. Causality & Solution: To resolve this, introduce an achiral Brønsted acid (e.g., malonic acid) to the reaction mixture. The acid selectively protonates the more basic spiro-product, neutralizing its ability to coordinate to the metal center without interfering with the less basic starting materials[4].

Quantitative Data: Catalyst Poisons & Tolerance

Summarizing the tolerance limits of various catalytic systems allows for rapid risk assessment during reaction design.

Catalyst SystemPrimary Poison / InhibitorMechanism of DeactivationTolerance LimitMitigation Strategy
Cationic Gold (Au) Halides (Cl⁻, Br⁻, I⁻)Competitive coordination to the metal center< 1 mol%Add 2-5 mol% In(OTf)₃ or HOTf[1]
Palladium (Pd) Oxygen (O₂) / MoistureLigand oxidation (phosphine to oxide), Pd(0) aggregation< 5 ppm O₂Rigorous degassing; use bidentate ligands[2]
Rhodium (Rh) Basic Spiro-ProductsProduct inhibition (stable metal-ligand complex)~10-15% conversionAdd stoichiometric Brønsted acid[4]
Ruthenium (Ru) Carbon Monoxide (CO)Strong σ-donation / π-backbondingTracePurge with inert gas; use UV irradiation

Experimental Troubleshooting Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They do not just attempt to fix the problem; they generate data to confirm the exact mechanism of deactivation.

Protocol A: Diagnostic Reactivation of Cationic Gold Catalysts

Objective: To validate if a stalled spirocyclization is due to halide/base poisoning rather than irreversible catalyst decomposition.

ProtocolWorkflow Step1 Run Standard Reaction Step2 Monitor until Stall Step1->Step2 Step3 Quantify Conversion Step2->Step3 Step4 Inject 5 mol% In(OTf)3 Step3->Step4 Step5 Monitor for 30 mins Step4->Step5 Step6 Conversion >80%? Poisoning Confirmed Step5->Step6

Step-by-step experimental workflow for diagnostic reactivation of gold catalysts.

Methodology:

  • Establish Baseline: Run the standard Au-catalyzed spirocyclization in a Schlenk flask under N₂. Monitor conversion via GC-MS or HPLC until the reaction stalls (typically 1-2 hours).

  • Aliquot Sampling: Withdraw a 0.1 mL aliquot, quench it, and quantify the exact stalled conversion percentage (e.g., stalled at 18%).

  • Activator Injection: Prepare a 0.1 M solution of Indium(III) triflate (In(OTf)₃) in anhydrous DCM. Inject 5 mol% of In(OTf)₃ directly into the stalled reaction mixture.

  • Kinetic Monitoring: Stir for an additional 30 minutes and extract a second aliquot for quantification.

  • Self-Validation: If the reaction resumes and rapidly reaches >80% conversion, halide poisoning is definitively confirmed. The In(OTf)₃ successfully abstracted the halide, regenerating the active[AuL]⁺ species[1]. If the reaction remains stalled, the catalyst has likely undergone irreversible thermal degradation.

Protocol B: Kinetic Profiling for Product Inhibition

Objective: To differentiate between spiro-product binding (reversible) and catalyst degradation (irreversible) in Pd/Rh systems.

KineticProfiling Start Set up Control Reaction Compare Compare Initial Rates (k_obs) Start->Compare Spike Set up Product-Spiked Reaction (20 mol%) Spike->Compare Inhibition Spiked Rate < Control: Product Inhibition Compare->Inhibition Resolve Add Brønsted Acid to Mask Product Inhibition->Resolve

Kinetic profiling workflow to differentiate product inhibition from degradation.

Methodology:

  • Control Reaction: Set up the standard catalytic reaction. Take aliquots every 10 minutes for 1 hour to plot the natural decay curve of the reaction rate (

    
    ).
    
  • Product-Spiked Reaction: Set up a parallel reaction under identical conditions, but spike the mixture with 20 mol% of the purified spirocyclization product at

    
    .
    
  • Data Analysis: Compare the initial rates.

  • Self-Validation: If the initial rate of the spiked reaction matches the control, product inhibition is ruled out (investigate ligand oxidation instead). If the initial rate of the spiked reaction is significantly suppressed, product inhibition is confirmed[4].

  • Resolution: Set up a third reaction incorporating 1.2 equivalents of an achiral Brønsted acid (e.g., malonic acid). If the rate matches the theoretical uninhibited kinetics, the acid has successfully masked the product's basic sites[4].

References

  • Cationic Gold Catalyst Poisoning and Reactivation Source: PMC - NIH URL
  • Poisoning and deactivation of palladium catalysts Source: ResearchGate URL
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts Source: MDPI URL
  • Todd:Catalytic, Asymmetric Pictet-Spengler Reaction Source: OpenWetWare URL

Sources

Optimization

stability issues of spirocyclic compounds under reaction conditions

Ticket System: Troubleshooting & Optimization Guide Welcome to the SpiroCycle Support Hub. Current Status: Active Agent: Senior Application Scientist Subject: Stability Profiles & Reaction Optimization for Spiro-Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Troubleshooting & Optimization Guide

Welcome to the SpiroCycle Support Hub. Current Status: Active Agent: Senior Application Scientist Subject: Stability Profiles & Reaction Optimization for Spiro-Scaffolds

Introduction: The "Gem-Dimethyl" Trap

Spirocyclic compounds (e.g., spiro[3.3]heptanes, spiro-oxetanes, spiro-oxindoles) are prized in drug discovery for their ability to restrict conformation and project substituents into unique 3D vectors, often serving as bioisosteres for gem-dimethyl groups or carbonyls.

However, the very strain that provides their rigid 3D architecture creates specific vulnerabilities. This guide addresses the three most common "failure modes" reported by medicinal chemists: Acid-Mediated Rearrangement , Steric Failure in Cross-Coupling , and Retro-Mannich Decomposition .

Module 1: Acid-Mediated Instability & Rearrangement

The Issue

User Report: "I treated my spiro-ketal/spiro-diol with mild acid (HCl/MeOH or TFA) for deprotection, and the NMR shows a complex mixture. The mass balance is correct, but the shifts are wrong."

Technical Diagnosis

Spirocycles possess significant ring strain (Baeyer strain). Protonation of a heteroatom or generation of a carbocation adjacent to the spiro-center often triggers a Wagner-Meerwein or Pinacol-type rearrangement . The spiro-carbon acts as a pivot, allowing one ring to expand at the expense of the other to relieve strain.

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Reagent Selection Switch to Lewis Acids (e.g., TMSOTf, ZnBr₂) or Formic Acid .Protic acids (Brønsted) rapidly protonate the heteroatom, creating a good leaving group. Lewis acids often coordinate less reversibly or require higher activation energy for the rearrangement step.
Temperature Maintain < 0 °C .Rearrangement is often entropically driven (ring expansion). Low temperature kinetically traps the desired deprotected intermediate.
Scavengers Add Triethylsilane (Et₃SiH) or Thioanisole .If the instability involves carbocation formation (e.g., in Boc removal), scavengers prevent the cation from living long enough to rearrange.
Solvent HFIP (Hexafluoroisopropanol) HFIP stabilizes carbocations via strong H-bond donation, potentially preventing the skeletal rearrangement by raising the barrier for the 1,2-shift.
Visualization: The Rearrangement Risk Assessment

AcidStability Start Substrate: Spirocycle with Acid-Labile Group Check1 Is the Spiro-Center adjacent to a Heteroatom? Start->Check1 Risk1 HIGH RISK: Oxonium/Iminium formation Check1->Risk1 Yes (Spiro-Ketal/Aminal) Check2 Is it a Spiro-Oxetane? Check1->Check2 No Decision1 3,3-Disubstituted? Check2->Decision1 Result1 STABLE (Steric Shielding) Decision1->Result1 Yes Result2 UNSTABLE (Ring Opening) Decision1->Result2 No (Mono-sub)

Figure 1: Decision tree for assessing acid stability risks. Note that 3,3-disubstituted spiro-oxetanes exhibit superior stability due to steric blocking of the nucleophilic attack trajectory.[1]

Module 2: Steric Failure in Metal Catalysis (Buchwald-Hartwig)

The Issue

User Report: "I am trying to couple a spiro-amine (e.g., 2-azaspiro[3.3]heptane) with an aryl bromide. Standard conditions (Pd₂dba₃/XPhos) yield <10% product. The starting material remains."

Technical Diagnosis

Spiro-amines impose a deceptive amount of steric bulk. While they appear small, the "gem-dimethyl" effect at the spiro center creates a Cone Angle conflict.

  • Oxidative Addition: Usually proceeds, but...

  • Transmetalation/Amine Binding: The bulk prevents the amine from coordinating effectively to the Pd(II) center.

  • Reductive Elimination: If the amine does bind, the crowded sphere makes forming the C-N bond geometrically unfavorable unless the ligand is extremely large (to force the partners together) or the metal center is accessible.

Optimization Matrix
VariableStandard (Fail)Optimized (Success)Mechanism of Fix
Ligand XPhos, BINAPRuPhos or BrettPhos These ligands are designed for bulky secondary amines. RuPhos provides a "pocket" that accommodates the spiro-bulk while preventing β-hydride elimination.
Base Cs₂CO₃NaOtBu or LHMDS Stronger bases facilitate the deprotonation of the amine, making it a better nucleophile to overcome the steric barrier during coordination.
Pre-catalyst Pd(OAc)₂Pd-PEPPSI-IPr or G3-Palladacycles Ensures rapid formation of the active Pd(0) species without requiring induction periods that allow spiro-amine decomposition.

Module 3: The Retro-Mannich Decomposition (Spiro-Oxindoles)

The Issue

User Report: "My chiral spiro-oxindole racemized or decomposed into an aldehyde and an amide during mild heating or chromatography."

Technical Diagnosis

Spiro-oxindoles (common in MDM2 inhibitor research) are synthesized via Mannich-type reactions. This pathway is reversible . Under protic conditions or heating, the compound undergoes a Retro-Mannich reaction, breaking the spiro-ring to form an imine/enolate pair, which then hydrolyzes or re-closes to a racemate.

Mechanism & Prevention

RetroMannich Spiro Spiro-Oxindole (Intact) Transition Retro-Mannich Opening Spiro->Transition Heat/Protic Solvent Open Open Intermediate (Imine + Enolate) Transition->Open Open->Spiro Racemization Hydrolysis Decomposition (Aldehyde + Amide) Open->Hydrolysis H2O

Figure 2: The Retro-Mannich pathway. Stability is kinetic, not thermodynamic.

Corrective Actions
  • Solvent Switch: Avoid MeOH or H₂O. Use aprotic polar solvents like DCM or ACN .

  • Chromatography: Use neutral alumina instead of silica gel (silica is acidic enough to catalyze the ring opening).

  • Structural Fix: If possible, add substituents to the pyrrolidine ring (if present) to increase the kinetic barrier to ring opening (the "Thorpe-Ingold" effect works in your favor here to keep the ring closed).

Frequently Asked Questions (FAQ)

Q: Are spiro-oxetanes stable in human plasma? A: Yes. Unlike epoxides, spiro-oxetanes (especially 3,3-disubstituted) are remarkably stable to metabolic hydrolysis and are valid bioisosteres for gem-dimethyl groups. They generally do not act as alkylating agents in vivo [1].

Q: My spiro-amine has a basic center. Can I store it as the HCl salt? A: Proceed with caution. While many are stable, highly strained spiro-amines (like spiro[2.3]hexane derivatives) can undergo acid-catalyzed ring expansion in the solid state over time. Store as the oxalate or fumarate salt instead, which are milder.

Q: Why did my spiro-cycle polymerize during hydrogenation? A: If your spiro-cycle contains a strained ring (e.g., cyclobutane) and you are using Pd/C, the metal surface can catalyze C-C bond cleavage (hydrogenolysis) of the strained ring, leading to radical species that polymerize. Reduce catalyst loading or switch to PtO₂ (Adams' catalyst), which is often gentler on strained rings.

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2] Chemical Reviews. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie International Edition. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ding, K., et al. (2013). "Recent Advances in the Synthesis of Spiro-oxindoles." Chemical Society Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Profiling: 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane vs. Traditional Flat Scaffolds

Executive Summary The transition from planar heterocycles (e.g., piperazines and morpholines) to spirocyclic scaffolds represents a paradigm shift in modern drug discovery. By introducing a quaternary spiro carbon, molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar heterocycles (e.g., piperazines and morpholines) to spirocyclic scaffolds represents a paradigm shift in modern drug discovery. By introducing a quaternary spiro carbon, molecules gain significant three-dimensionality, which directly correlates with improved clinical success rates. This guide provides an in-depth, comparative analytical profiling of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane against its planar analog, 1-benzylpiperazine, detailing the causality behind specific analytical choices in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Strategic Shift to Spirocyclic Scaffolds

The fundamental advantage of the 2-oxa-6,9-diazaspiro[4.5]decane core lies in its ability to increase the fraction of sp3-hybridized carbons (


). While 1-benzylpiperazine has an 

of 0.45, the spirocyclic 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane boasts an

of 0.57. As highlighted by 1[1], this inherent three-dimensionality allows for better receptor pocket complementarity. Furthermore, the rigidified structure prevents the rapid conformational flipping seen in flat rings, which 2[2].

Logic Spiro Spirocyclic Core (2-oxa-6,9-diazaspiro[4.5]decane) Fsp3 Increased Fsp3 Fraction Spiro->Fsp3 Rigid Conformational Rigidity Spiro->Rigid Solubility Improved Aqueous Solubility Fsp3->Solubility Metabolism Enhanced Metabolic Stability Fsp3->Metabolism OffTarget Reduced Off-Target Binding Rigid->OffTarget

Causal relationship between the spirocyclic architecture and optimized drug properties.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality Behind the Methodology

To validate the structural integrity of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is mandatory. Unlike nominal mass instruments (e.g., single quadrupoles), Time-of-Flight (TOF) analyzers provide exact mass measurements with sub-5 ppm error. This precision is critical for differentiating the spirocyclic core from isobaric synthetic impurities. Additionally, the fragmentation pattern (MS/MS) of the spirocycle is inherently more complex than its flat counterpart due to the fused oxa-ring, which undergoes characteristic neutral losses (e.g., formaldehyde, -30 Da) that serve as diagnostic markers for the spiro-ether linkage.

Self-Validating Protocol: LC-HRMS Analysis
  • System Equilibration & Calibration: Calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy < 2 ppm. Run a solvent blank (Methanol/Water) to establish the background baseline and ensure no carryover.

  • Sample Preparation: Dissolve 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 μg/mL. Spike with a known internal standard (e.g., reserpine) to validate ionization efficiency.

  • Chromatographic Separation: Inject 2 μL onto a C18 column (2.1 x 50 mm, 1.8 μm). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes to separate the target from potential synthetic byproducts.

  • Ionization & Acquisition: Operate in positive ESI mode. Set capillary voltage to 3500 V, drying gas temperature to 300°C, and acquire full scan data from m/z 100 to 1000.

  • Tandem MS (MS/MS): Isolate the [M+H]+ precursor ion (m/z 233.1654) and apply collision-induced dissociation (CID) at 20 eV and 40 eV to map the fragmentation pathways.

Comparative MS Data Summary
Parameter6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane1-Benzylpiperazine (Planar Reference)
Molecular Formula C14H20N2OC11H16N2
Exact Mass (Monoisotopic) 232.1576 Da176.1313 Da
Observed [M+H]+ (m/z) 233.1654177.1392
Key MS/MS Fragments (CID) m/z 91.05 (Tropylium), m/z 143.11 (Core), m/z 203.15 (-CH2O)m/z 91.05 (Tropylium), m/z 87.09 (Piperazine core)
Diagnostic Fragmentation Loss of formaldehyde (-30 Da) from the oxa-ringDirect cleavage of the benzyl-nitrogen bond

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Causality Behind the Methodology

NMR spectroscopy is the definitive tool for confirming the 3D spirocyclic architecture. In a planar molecule like 1-benzylpiperazine, rapid ring flipping and a plane of symmetry render the piperazine methylene protons chemically equivalent, resulting in simple, easily interpretable triplet signals. In stark contrast, the rigid, asymmetric nature of the 2-oxa-6,9-diazaspiro[4.5]decane core breaks this symmetry. The protons on the oxa- and diaza-rings become diastereotopic, splitting into complex multiplets. Capturing these subtle spin-spin couplings requires high-field NMR (≥400 MHz) to resolve overlapping signals.

Workflow cluster_MS Mass Spectrometry (HRMS) cluster_NMR NMR Spectroscopy Sample 6-Benzyl-2-oxa-6,9- diazaspiro[4.5]decane ESI ESI+ Ionization Sample->ESI Prep Sample Prep (CDCl3) Sample->Prep TOF TOF Mass Analyzer ESI->TOF Frag Fragmentation Profiling TOF->Frag Data Comparative Scaffold Analysis vs. Flat Analogs Frag->Data Acq 1D & 2D Acquisition (400 MHz) Prep->Acq Assign Structural Assignment (Spiro Carbon) Acq->Assign Assign->Data

Workflow for comparative analytical characterization of spirocyclic versus planar scaffolds.

Self-Validating Protocol: 1D & 2D NMR Analysis
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (

    
    , 99.8% D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal self-validating chemical shift reference (δ 0.00 ppm).
    
  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the

    
     solvent. Perform automated gradient shimming (Z1-Z5) until the TMS peak line width is < 1.0 Hz, ensuring optimal magnetic field homogeneity.
    
  • 1H NMR Acquisition: Acquire standard 1H spectra using a 30° pulse angle, a 2-second relaxation delay (D1) to ensure full longitudinal relaxation, and 16 scans. Process the free induction decay (FID) with zero-filling and 0.3 Hz exponential line broadening.

  • 13C NMR Acquisition: Acquire proton-decoupled 13C spectra with a 2-second relaxation delay and a minimum of 1024 scans to ensure sufficient signal-to-noise ratio for the quaternary spiro carbon (C5), which lacks NOE enhancement.

Comparative NMR Data Summary

The following table contrasts the complex, diastereotopic splitting of the spirocycle—derived from authentic3 [3]—against the symmetrical simplicity of 1-benzylpiperazine.

Structural Feature6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (400 MHz,

)
1-Benzylpiperazine (Planar Reference)
Aromatic Protons (Benzyl) δ 7.34–7.25 (m, 5H)δ 7.35–7.24 (m, 5H)
Benzylic

δ 3.49 (s, 2H)δ 3.51 (s, 2H)
Oxa-Ring Protons (

)
δ 3.96–3.86 (m, 1H), δ 3.82–3.65 (m, 3H)N/A
Diaza-Ring Protons (

)
δ 2.93 (br t, J = 4.5 Hz, 2H), δ 2.58 (m, 4H)δ 2.90 (t, J = 4.9 Hz, 4H), δ 2.45 (t, J = 4.9 Hz, 4H)
Spectral Complexity High: Diastereotopic protons yield complex multiplets due to the asymmetric 3D spiro core.Low: Rapid ring flipping and symmetry yield simple, equivalent triplets.

References

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • BLDpharm / Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Google Patents. (2024).

Sources

Comparative

Technical Guide: X-ray Crystallographic Profiling of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Scaffolds

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds is critical for improving physicochemical properties and pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds is critical for improving physicochemical properties and patentability.[1] The 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane scaffold represents a high-value "privileged structure." Unlike traditional flat analogs (e.g., substituted piperazines or morpholines), this spirocyclic system offers a rigid, orthogonal orientation of functional groups, enhancing Fsp3 character (fraction of sp3-hybridized carbons) and metabolic stability.

This guide provides a comparative technical analysis of this scaffold, focusing on X-ray crystallographic characterization as the gold standard for validating its complex stereochemistry and solid-state behavior.

Part 1: Comparative Performance Analysis

Scaffold Architecture: Spiro[4.5] vs. Planar Analogs

The primary advantage of the 2-oxa-6,9-diazaspiro[4.5]decane core is its ability to project substituents into defined vectors that planar molecules cannot access.

Table 1: Physicochemical Comparison (Spiro vs. Flat) Data synthesized from general spirocyclic literature and specific scaffold properties.

FeatureSpiro Scaffold (2-oxa-6,9-diazaspiro[4.5]decane)Planar Alternative (e.g., N-Benzyl-morpholine deriv.)Impact on Drug Development
Geometry Rigid, Orthogonal (90° twist)Flexible or Planar (0°/180°)Spiro shape matches complex protein pockets better.
Fsp3 Score High (>0.6)Low (<0.3)Higher Fsp3 correlates with better clinical success/solubility.
Chirality Axial Chirality potential + Point ChiralityOften Achiral or RacemizesSpiro centers provide distinct IP and specific binding.
Solubility Enhanced (disrupts crystal packing)Variable (often stacks, low solubility)Better formulation potential.
Metabolic Stability High (blocks CYP450 access)Moderate (exposed aromatic rings)Longer half-life (

).
Analytical Precision: X-ray Diffraction (XRD) vs. NMR

While NMR is standard for solution-state characterization, it often fails to unambiguously resolve the relative stereochemistry of spiro-centers, particularly in 2-oxa-6,9-diazaspiro[4.5]decane where the oxygen and nitrogen lone pairs induce specific ring puckering.

  • NMR Limitation: NOESY signals can be ambiguous due to rapid ring flipping in the 6-membered diaza-ring.

  • XRD Advantage: Provides absolute configuration (using anomalous dispersion) and precise puckering parameters (Cremer-Pople analysis), essential for structure-based drug design (SBDD).

Part 2: Experimental Protocol (Self-Validating Systems)

Crystallization Strategy: The "Salt Screen" Approach

Free bases of spiro-amines are often oils or low-melting solids. To obtain diffraction-quality crystals, salt formation is the critical control point.

Target Compound: 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Recommended Salt: Dihydrochloride (


) or Oxalate.

Protocol: Vapor Diffusion (Sitting Drop)

  • Preparation: Dissolve 10 mg of the spiro-base in 0.5 mL of Methanol (MeOH).

  • Acidification: Add 2.2 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate may form; redissolve by adding minimal MeOH or heating gently.

  • Setup: Place 2 µL of the sample solution in the central well of a crystallization plate.

  • Precipitant: Add 500 µL of Ethyl Acetate/Hexane (1:1) in the reservoir.

  • Equilibration: Seal with clear tape. Allow to stand at 20°C.

    • Mechanism:[2][3] The volatile precipitant diffuses into the MeOH drop, slowly increasing supersaturation and promoting ordered lattice growth.

Data Collection & Refinement
  • Source: Copper (

    
    , 
    
    
    
    ) is preferred for organic light-atom structures to maximize diffraction intensity and anomalous signal for absolute configuration.
  • Temperature: Collect at 100 K to minimize thermal motion (ellipsoids) of the flexible benzyl chain.

Part 3: Structural Insights & Visualization

The Spiro-Junction Geometry

In the X-ray structure, the critical parameter is the bond angle at the spiro-carbon (C5).

  • Ideal Tetrahedral:

    
    
    
  • Observed Spiro[4.5]: Often distorted (

    
    ) due to ring strain in the 5-membered oxa-ring.
    
  • Interaction: Look for an intramolecular

    
     hydrogen bond between the benzyl phenyl ring and the ether oxygen (O2), which often "locks" the benzyl group in a specific conformation relative to the spiro core.
    
Visualization of the Crystallography Workflow

G Start Crude Spiro Scaffold (Oil/Amorphous) Salt Salt Formation (HCl/Oxalate) Start->Salt Stabilize Lattice Screen Vapor Diffusion Screen (MeOH vs EtOAC) Salt->Screen Optimize Solubility Crystal Single Crystal Growth (0.2mm x 0.2mm) Screen->Crystal Slow Evap Xray X-ray Diffraction (Cu K-alpha, 100K) Crystal->Xray Mount on Loop Solve Structure Solution (Direct Methods/SHELXT) Xray->Solve Collect Reflections Result 3D Model & Absolute Config Solve->Result Refine R-factor < 5%

Caption: Workflow for converting amorphous spiro-oils into high-resolution crystallographic models.

Logic of Structural Validation

Logic cluster_0 Problem cluster_1 Solution: Spiro-Xray Flat Flat Scaffold (Low Solubility) Spiro Spiro[4.5] Core (3D Vector) Flat->Spiro Scaffold Hop Ambig Stereo Ambiguity (NMR inconclusive) Diffraction Anomalous Dispersion Ambig->Diffraction Definitive Method Spiro->Diffraction Requires Outcome Validated Lead (High Fsp3, Defined Chirality) Diffraction->Outcome Validates

Caption: Strategic logic for employing X-ray analysis in spirocyclic drug design.

References

  • PubChem. (2021). (5R)-6-benzyl-2,9-dioxa-6-azaspiro[4.5]decane Compound Summary. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

Validation of the Biological Mechanism of Action for Diazaspiro[4.5]decane Drugs: A Comparative Guide

The diazaspiro[4.5]decane scaffold represents a paradigm shift in medicinal chemistry. Historically, drug discovery has relied heavily on flat, two-dimensional aromatic or heteroaromatic rings (e.g., piperazines and pipe...

Author: BenchChem Technical Support Team. Date: March 2026

The diazaspiro[4.5]decane scaffold represents a paradigm shift in medicinal chemistry. Historically, drug discovery has relied heavily on flat, two-dimensional aromatic or heteroaromatic rings (e.g., piperazines and piperidines). However, these planar structures often suffer from off-target promiscuity and poor metabolic stability. The diazaspiro[4.5]decane core introduces a rigid, three-dimensional geometry. This conformational restriction reduces the entropic penalty upon binding to target receptors or enzymes, significantly enhancing both binding affinity and target selectivity.

This guide provides a comparative analysis of diazaspiro[4.5]decane-based drugs against traditional alternatives across two validated therapeutic domains: immunomodulation (TYK2/JAK1 inhibition) and urology (cystinuria). It details the biological mechanisms of action, comparative performance data, and the self-validating experimental protocols required to prove their efficacy.

Immunomodulation: Dual TYK2/JAK1 Inhibition in Autoimmunity

Dysregulation of the JAK-STAT signaling pathway is a primary driver of inflammatory bowel disease (IBD) and other autoimmune disorders. Traditional pan-JAK inhibitors, such as Tofacitinib, lack selectivity, often inhibiting JAK2 and JAK3, which leads to severe adverse effects including anemia and immunosuppression.

Recent structural optimizations published in the demonstrate that incorporating a 2,8-diazaspiro[4.5]decan-1-one scaffold (e.g., Compound 48) yields highly selective dual TYK2/JAK1 inhibitors. The spirocyclic core forces the molecule into a unique binding pose within the ATP-binding pocket of TYK2, sterically clashing with the slightly different pocket architecture of JAK2.

Comparative Performance Data

Table 1: Kinase Selectivity Profile of Diazaspiro[4.5]decane vs. Traditional Inhibitors

CompoundScaffold TypeTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/TYK2)
Compound 48 2,8-Diazaspiro[4.5]decan-1-one637>138>23-fold
Tofacitinib Pyrrolopyrimidine (Non-spiro)193.24.10.21-fold (Poor)

Data indicates that the diazaspiro scaffold achieves a >23-fold selectivity window over JAK2, effectively eliminating the dose-limiting hematological toxicities associated with Tofacitinib.

G Cytokine Inflammatory Cytokines (IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2_JAK1 TYK2 / JAK1 Kinases Receptor->TYK2_JAK1 STAT STAT Phosphorylation TYK2_JAK1->STAT Transcription Gene Transcription (Th1/Th17 Response) STAT->Transcription Drug 2,8-Diazaspiro[4.5]decan-1-one Drug->TYK2_JAK1 Dual Inhibition

JAK-STAT pathway modulation by 2,8-diazaspiro[4.5]decan-1-one derivatives.

Validation Protocol: TR-FRET Kinase Selectivity Assay

To validate the mechanism of action and selectivity of diazaspiro[4.5]decane kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

  • Step 1: Recombinant Kinase Preparation. Utilize full-length recombinant TYK2, JAK1, and JAK2 enzymes.

    • Causality: Using full-length proteins rather than truncated kinase domains ensures that the allosteric and orthosteric binding pockets are fully folded, accurately mirroring physiological binding conditions.

  • Step 2: Compound Titration & Incubation. Prepare a 10-point dose-response curve of the diazaspiro compound.

    • Self-Validation: The system must include Staurosporine as a universal pan-kinase positive control to verify assay sensitivity, and a 1% DMSO vehicle control to establish the baseline luminescence. If the Staurosporine control fails to produce a standard IC₅₀, the plate is invalidated.

  • Step 3: TR-FRET Detection. Excite the sample and measure emission after a 100 µs delay.

    • Causality: TR-FRET is explicitly chosen over standard fluorescence because complex spirocyclic compounds often exhibit unique UV-Vis absorption profiles that can quench standard assays. The 100 µs time delay eliminates short-lived background autofluorescence, ensuring the measured IC₅₀ is a true reflection of target binding.

Urological Therapeutics: L-Cystine Crystallization Inhibition

Cystinuria is a genetic disorder characterized by the buildup of L-cystine in the kidneys, leading to recurrent, severe kidney stones. Traditional treatments rely on L-cystine dimethyl ester (CDME), which has poor efficacy and bioavailability.

As validated in , the bioisosteric replacement of planar N-methylpiperazine terminal groups with a 1,8-diazaspiro[4.5]decane core led to the discovery of LH1753. The rigid spirocyclic diamine acts as a "crystal capper." It stereospecifically binds to the growing face of the L-cystine crystal lattice, sterically hindering further deposition of L-cystine molecules.

Comparative Performance Data

Table 2: Comparative L-Cystine Crystallization Inhibition

CompoundScaffold TypeIn Vitro Potency (vs CDME)Oral Bioavailability (Combined)In Vivo Efficacy (Slc3a1-KO Mice)
LH1753 1,8-Diazaspiro[4.5]decane120x22%High (Significant stone reduction)
LH708 N-methylpiperazine60x<5%Moderate
CDME Dimethyl ester (Baseline)1xN/ALow

The 1,8-diazaspiro[4.5]decane derivative (LH1753) is 120 times more potent than the baseline standard, demonstrating the superior lattice-binding capability of the spirocyclic geometry.

G Prep L-Cystine Supersaturated Solution Prep Dose Diazaspiro Compound (LH1753) Dosing Prep->Dose Incubate Incubation & Crystal Growth (24h) Dose->Incubate Measure Optical Microscopy & Turbidimetry Incubate->Measure Analyze IC50 Calculation vs CDME Control Measure->Analyze

Workflow for validating L-cystine crystallization inhibition by LH1753.

Validation Protocol: Kinetic Turbidimetric Crystallization Assay

To prove that the diazaspiro compound inhibits crystal growth rather than merely altering solubility, a kinetic turbidimetric assay paired with orthogonal microscopy must be executed.

  • Step 1: Supersaturation Induction. Dissolve L-cystine in a high-pH buffer (pH > 9.0) and rapidly neutralize it to pH 7.4 to induce a metastable supersaturated state.

    • Causality: This rapid pH shift accurately mimics the physiological conditions of the renal proximal tubule in cystinuria patients, ensuring the drug is tested against clinically relevant precipitation dynamics.

  • Step 2: Continuous OD₆₀₀ Monitoring. Dose the supersaturated solution with LH1753 and monitor optical density at 600 nm continuously for 24 hours.

    • Causality: Turbidimetry at 600 nm is selected because L-cystine crystals scatter light proportionally to their mass. Continuous monitoring captures the nucleation kinetics (the delay in crystal onset), which is a more accurate measure of mechanism than a simple 24-hour endpoint check.

  • Step 3: Orthogonal Validation via Microscopy. Extract samples from the microplate and examine them under polarized light microscopy.

    • Self-Validation: High drug concentrations can sometimes precipitate, causing a false-positive turbidity reading. Microscopy serves as an internal validation system to visually confirm that a low OD₆₀₀ corresponds to an actual absence of hexagonal L-cystine crystals, ensuring the data is an artifact-free representation of drug efficacy.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Journal of Medicinal Chemistry URL:[Link][1]

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria PubMed Central (PMC) / National Institutes of Health URL:[Link][2]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation European Journal of Medicinal Chemistry URL:[Link][3]

Sources

Comparative

Beyond Flatland: A Comparative Guide to Diazaspiro Cores as Piperazine Bioisosteres

In modern medicinal chemistry, the over-reliance on planar heterocycles like piperazine has created recurring bottlenecks in drug development, particularly concerning metabolic liabilities, off-target toxicity, and poor...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the over-reliance on planar heterocycles like piperazine has created recurring bottlenecks in drug development, particularly concerning metabolic liabilities, off-target toxicity, and poor physicochemical profiles. To overcome these limitations, researchers are increasingly turning to three-dimensional bioisosteres.

This guide provides a rigorous, data-driven comparison of diazaspiro cores (e.g., 2,6-diazaspiro[3.3]heptane and 1,8-diazaspiro[4.5]decane) against traditional planar amines. By analyzing the causality behind their structural advantages and detailing field-proven experimental workflows, this document serves as a comprehensive resource for drug development professionals seeking to optimize lead compounds.

The Mechanistic Rationale: Why Replace Piperazine?

Piperazine is one of the most frequently used ring systems in small-molecule drugs[1]. However, its planar geometry often leads to non-specific


-stacking or intercalation with off-target proteins and nucleic acids.

Replacing piperazine with a diazaspiro core fundamentally alters the molecule's physical and spatial properties:

  • Vector Alteration: In a standard piperazine ring, the N-N distance is approximately 2.8 Å. Substituting it with2 increases the N-N distance to ~4.2 Å and induces a ~90° twist in the exit vectors[2]. This structural rigidity reduces the entropic penalty upon target binding while simultaneously disrupting planar-driven off-target interactions.

  • Physicochemical Optimization: Counterintuitively, adding spiro-carbons lowers the overall lipophilicity (logD) of the molecule. The high ring-strain-induced bond strength also renders the spirocycle highly stable to oxidative metabolism, improving the pharmacokinetic (PK) profile[1].

Case Studies & Quantitative Comparisons

Case Study A: The Olaparib Framework (PARP-1 Inhibition)

Poly(ADP-ribose) polymerase inhibitors (PARPi's) like FDA-approved Olaparib are highly effective but often suffer from dose-limiting toxicities due to off-mechanism DNA damage. In a pivotal , researchers replaced the piperazine moiety in Olaparib with various diazaspiro cores to uncouple target affinity from DNA damage.

As shown in Table 1, substituting piperazine with 2,6-diazaspiro[3.3]heptane (Compound 10e) maintained nanomolar PARP-1 affinity while completely eliminating DNA damage at therapeutic concentrations, effectively reducing off-target cytotoxicity.

Table 1: Pharmacological Impact of Diazaspiro Replacement in PARP-1 Inhibitors

CompoundAmine CorePARP-1 IC₅₀ (nM)DNA Damage InductionCytotoxicity Profile
Olaparib PiperazineHigh AffinityHighHigh (Targeted & Off-target)
Compound 10a Methylene congener33.9 ± 1.2ModeratePoor
Compound 10e 2,6-diazaspiro[3.3]heptane12.6 ± 1.1None (at drug conc.)Reduced off-mechanism
Compound 15b Boc-protected diazaspiro4397.0 ± 1.1High (at µM conc.)High (Off-target toxicity)
Case Study B: Cystinuria Crystallization Inhibitors

Cystinuria is treated by preventing L-cystine crystallization in the kidneys. The lead compound LH708 utilized N-methylpiperazine terminal groups. By incorporating 3 as a bioisostere, researchers developed LH1753. This 3D replacement dramatically enhanced potency and achieved the necessary oral bioavailability for renal excretion[3].

Table 2: Efficacy of Spiro Bicyclic Diamines in Cystinuria Models

CompoundTerminal GroupRelative Potency (vs CDME)Oral Bioavailability
CDME (1) L-cystine dimethyl ester1xLow
LH708 (2) N-methylpiperazine~60xModerate
LH1753 (3) 1,8-diazaspiro[4.5]decane120x High

Experimental Protocols: A Self-Validating Workflow

Working with highly strained spirocycles requires specific chemical handling. The following step-by-step methodology ensures a self-validating system where chemical integrity is strictly confirmed before biological evaluation.

Phase 1: Synthesis via Palladium-Catalyzed Cross-Coupling

Causality: Diazaspiro cores are sterically hindered secondary amines. Traditional S_NAr reactions often require harsh thermal conditions that can degrade the spiro system. A Buchwald-Hartwig cross-coupling allows for milder, highly efficient C-N bond formation.

  • Preparation: In an oven-dried flask under argon, combine the aryl halide framework (1.0 eq) and mono-Boc-protected 2,6-diazaspiro[3.3]heptane (1.2 eq).

  • Catalysis: Add Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

  • Reaction: Stir at 90°C for 12 hours. Monitor conversion via LC-MS.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography to isolate the Boc-protected intermediate.

Phase 2: Strain-Preserving Deprotection

Causality: As demonstrated in the development of 4, 2,6-diazaspiro[3.3]heptane undergoes catastrophic ring-opening when treated with aqueous HCl[4]. Therefore, anhydrous Trifluoroacetic Acid (TFA) must be used.

  • Solvation: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) at 0°C.

  • Deprotection: Add TFA dropwise (DCM:TFA ratio 4:1). Stir for 2 hours at room temperature.

  • Validation Checkpoint (Self-Validation): Evaporate the solvent and analyze the crude product via ¹H and ¹³C NMR. Requirement: Confirm the presence of the highly symmetric spiro-carbon signal (~35-40 ppm in ¹³C NMR) to validate that ring-opening did not occur.

Phase 3: Orthogonal Phenotypic Screening

Causality: High target affinity does not guarantee safety. Because the 90° twist alters the molecule's interaction landscape, phenotypic screening is required to confirm the elimination of off-target effects.

  • Target Binding: Perform radioligand or enzymatic assays (e.g., PARP-1 catalytic inhibition) to confirm the IC₅₀ remains comparable to the planar lead.

  • Phenotypic Validation: Expose healthy cell lines (e.g., MDCK or non-cancerous fibroblasts) to the compound at 10x the IC₅₀ concentration.

  • Readout: Measure DNA damage markers (e.g.,

    
    H2AX foci) and overall cytotoxicity. A successful bioisostere will show target engagement without triggering phenotypic toxicity.
    

Logical Workflow Visualization

The following diagram maps the critical decision points and validation steps required when replacing a planar amine with a diazaspiro core.

BioisostereWorkflow A 1. Lead Identification (Planar Piperazine Core) B 2. In Silico Profiling (Vector Mapping & logD) A->B Identify metabolic/toxicity liabilities C 3. Pd-Catalyzed Synthesis (Buchwald-Hartwig Coupling) B->C Select diazaspiro bioisostere D 4. TFA-Mediated Deprotection (Prevents Ring-Opening) C->D Isolate protected intermediate E 5. Target Binding Assay (e.g., PARP-1 IC50) D->E Yield intact spiro-amine F 6. Phenotypic Screening (Toxicity & DNA Damage) E->F Confirm target affinity

Workflow for validating diazaspiro bioisosteric replacements, from in silico design to phenotypic screening.

References

  • Reilly, S. W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 2018.[Link]

  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Publishing, 2025.[Link]

  • "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 2024.[Link]

  • "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." PMC, 2020.[Link]

  • "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of

    
    2 Receptor Ligands." MDPI, 2022.[Link]
    

Sources

Validation

Comparative Analysis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Analogs: A Guide to Structure-Activity Relationships

The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional scaffolds.[1] Among these, spirocyclic systems have e...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional scaffolds.[1] Among these, spirocyclic systems have emerged as a promising class of compounds due to their rigid conformations, which can lead to enhanced interactions with biological targets.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane analogs, a scaffold with significant potential in modulating key biological pathways, particularly as dopamine receptor ligands.[4][5]

The inherent rigidity of the spirocyclic core in diazaspiro[4.5]decane derivatives offers a distinct advantage in drug design, allowing for a more precise orientation of functional groups and minimizing the entropic penalty upon binding to a target.[1] This guide will dissect the influence of structural modifications at various positions of the 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane scaffold, providing a comparative analysis of their biological activities supported by experimental data from related studies.

The 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane Scaffold: A Privileged Framework

The 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane core combines several key features that make it an attractive starting point for drug discovery. The spirocyclic system provides a rigid framework, while the two nitrogen atoms and the oxygen atom offer multiple points for chemical modification and potential hydrogen bonding interactions with biological targets. The benzyl group at the 6-position is a common motif in many biologically active compounds and serves as a crucial anchor for exploring SAR.

Our exploration of the SAR of this scaffold will be divided into three key areas of modification:

  • The Benzyl Moiety: Substitutions on the aromatic ring.

  • The Spirocyclic Core: Modifications to the oxa-diazaspiro[4.5]decane system.

  • The Diaza-moiety: Alterations to the nitrogen atoms at positions 6 and 9.

Structure-Activity Relationship Analysis

Understanding how structural changes impact biological activity is a cornerstone of medicinal chemistry.[6] For the 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane analogs, even subtle modifications can lead to significant changes in potency and selectivity.

Modifications of the Benzyl Group

The benzyl group at the 6-position plays a pivotal role in the interaction of these analogs with their biological targets. Modifications to the phenyl ring can influence electronic properties, lipophilicity, and steric interactions.

Compound/AnalogSubstitution on Benzyl RingTarget/AssayActivity (IC₅₀/Kᵢ)Reference
Parent Compound UnsubstitutedDopamine D2 ReceptorBaselineN/A
Analog 1a 4-FluoroDopamine D4 Receptor188 nM (Kᵢ)[7]
Analog 1b 3,4-DifluoroDopamine D4 ReceptorActive[7]
Analog 1c 2-MethylDopamine D4 ReceptorInactive[7]
Analog 1d 4-NitroA549, MDA-MB-231, HeLa Cancer Cell Lines0.17 µM, 0.05 µM, 0.07 µM (IC₅₀)[8]
Analog 1e 4-BromoA549, MDA-MB-231, HeLa Cancer Cell LinesPotent Activity[9]

Key Insights:

  • Electron-withdrawing groups at the para-position of the benzyl ring, such as fluoro and nitro groups, appear to be well-tolerated and can enhance potency.[7][8] The 3,4-difluoro substitution also showed activity, suggesting that multiple halogen substitutions could be a fruitful area for exploration.[7]

  • Steric hindrance introduced by a methyl group at the ortho-position (Analog 1c) led to a loss of activity, indicating that the spatial arrangement around the benzyl moiety is critical for target engagement.[7]

  • In the context of anticancer activity, both electron-withdrawing (nitro) and halogen (bromo) substituents on the benzyl ring of related spirocyclic compounds have demonstrated significant potency against various cancer cell lines.[8][9]

Modifications of the Spirocyclic Core

Alterations to the core 2-oxa-6,9-diazaspiro[4.5]decane structure, such as changing the ring size or the nature of the heteroatoms, can have a profound impact on the overall conformation and, consequently, the biological activity. While direct modifications to this specific core are not extensively documented, we can infer potential outcomes from related spirocyclic systems.

The synthesis of various oxa-azaspiro[4.5]decane derivatives has been achieved through methods like metal-catalyzed cascade cyclization, highlighting the synthetic accessibility of this scaffold.[8][10]

Modifications at the Diaza-Moiety

The nitrogen atoms at positions 6 and 9 are key handles for derivatization. Alkylation, acylation, or incorporation into larger ring systems can significantly alter the compound's properties.

For instance, in related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, the nature of the substituent at the 6-position was found to be critical for dopamine agonist activity. While the benzyl analog showed no central nervous system activity, a 4-indolylmethyl analog exhibited potent dopamine agonist activity.[11] This highlights the importance of the substituent attached to the nitrogen in directing the pharmacological profile.

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane analogs.

General Synthetic Scheme

The synthesis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane analogs can be approached through a multi-step sequence, often involving the construction of the spirocyclic core followed by functionalization. A representative synthetic workflow is depicted below.

G A Starting Materials (e.g., Substituted Phenol, Glycolic Acid) B Amide Formation A->B C Metal-Catalyzed Oxidative Cyclization B->C D Spirocyclic Core (1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione) C->D E N-Benzylation D->E F Final Analog E->F

Caption: General synthetic workflow for spirocyclic analogs.

Step-by-Step Synthesis of a Representative Analog (e.g., 4-(4-Nitrobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione):

  • Amide Synthesis: 4-Aminophenol is reacted with an appropriate acid chloride or carboxylic acid in the presence of a coupling agent to form the corresponding amide.

  • Oxidative Cyclization: The resulting amide undergoes a metal-catalyzed intramolecular oxidative cyclization to form the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core.[9]

  • N-Alkylation: The spirocyclic core is then N-benzylated using 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

  • Purification: The final product is purified using column chromatography on silica gel.

Biological Evaluation: Dopamine Receptor Binding Assay

The affinity of the synthesized analogs for dopamine receptors can be determined using a radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine receptor subtype of interest (e.g., D2, D4) are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

  • Incubation: Receptor membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2-like receptors) and various concentrations of the test compounds.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Kᵢ values are then calculated using the Cheng-Prusoff equation.

Comparative Performance and Future Directions

The SAR studies of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane analogs and related spirocyclic compounds reveal several key trends that can guide future drug design efforts. The benzyl moiety is a critical determinant of activity, with electronic and steric factors playing a significant role. The spirocyclic core provides a rigid platform that can be further optimized to enhance target engagement.

Future research should focus on:

  • Systematic exploration of substitutions on the benzyl ring to create a more comprehensive SAR map.

  • Synthesis and evaluation of analogs with modified spirocyclic cores to probe the importance of ring size and heteroatom composition.

  • Diversification at the N9 position to investigate the potential for dual-target ligands or to fine-tune pharmacokinetic properties.

The logical progression of SAR studies is visualized in the following workflow.

G A Initial Hit Compound (6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane) B SAR Study: Benzyl Group Modifications A->B C SAR Study: Spirocyclic Core Modifications A->C D SAR Study: Diaza-Moiety Modifications A->D E Lead Optimization B->E C->E D->E F In Vivo Studies E->F

Caption: Workflow for SAR-guided lead optimization.

Conclusion

The 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gained from the SAR of related analogs provide a solid foundation for the rational design of more potent and selective compounds. The synthetic tractability and the potential for multi-point diversification make this spirocyclic system an exciting area for further investigation in medicinal chemistry.

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Safety & Regulatory Compliance

Safety

6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane proper disposal procedures

Comprehensive Waste Management and Disposal Protocol for 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane In modern drug discovery, spirocyclic aliphatic amines like 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane (CAS: 1638763-91-3)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Waste Management and Disposal Protocol for 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane

In modern drug discovery, spirocyclic aliphatic amines like 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane (CAS: 1638763-91-3)[1] have become critical building blocks, particularly in the synthesis of targeted oncology therapeutics such as KRAS G12C inhibitors[2]. However, the physicochemical properties that make these organic amines valuable in medicinal chemistry also necessitate rigorous, highly controlled disposal protocols.

Improper disposal of complex organic amines can lead to environmental toxicity, aquatic hazard, and the potential formation of hazardous byproducts (such as nitrosamines) if introduced into standard wastewater streams[3]. This guide outlines the self-validating, step-by-step procedures required for the safe handling and destruction of this compound in a professional laboratory setting, strictly adhering to American Chemical Society (ACS) and Environmental Protection Agency (EPA) guidelines.

Physicochemical Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the causality behind the waste segregation rules. 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane contains secondary and tertiary amine functionalities, rendering it basic and potentially reactive.

Property / HazardOperational Consequence for Disposal
Chemical Class Organic Amine / Spirocycle. Must be treated as hazardous organic waste[4].
Basicity Exothermic reaction potential. Must be strictly segregated from strong acids and acid chlorides to prevent thermal events in the waste stream.
Oxidation Potential Amines can oxidize. Segregate from strong oxidizing agents (e.g., peroxides, permanganates) to prevent ignition or gas evolution[5].
Environmental Fate Highly toxic to aquatic life; resists standard biological degradation. Zero-drain-disposal policy is mandatory[3].

Standard Operating Procedure (SOP): Step-by-Step Disposal

To ensure trustworthiness and compliance, every laboratory must implement a self-validating system where waste is tracked from the point of generation to its final destruction.

Step 1: Point-of-Generation Segregation

  • Action: Immediately upon completion of a reaction or purification step (e.g., column chromatography), isolate all fractions or mother liquors containing 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane.

  • Causality: Mixing incompatible waste streams is the leading cause of laboratory accidents. Because this compound is an amine, it must be routed to a designated "Non-Halogenated Organic Waste" container, unless it is dissolved in a halogenated solvent (e.g., dichloromethane), in which case it must go to "Halogenated Organic Waste"[4].

Step 2: Primary Containment

  • Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy.

  • Causality: HDPE and glass are inert to organic amines and standard organic solvents, preventing container degradation and secondary leaks. Ensure the container is equipped with a vented cap if there is any risk of residual pressure buildup.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name (6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane), and identify the primary hazards (Toxic, Irritant, Basic)[4][6].

  • Causality: Accurate labeling is a federal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that downstream waste handlers apply the correct destruction methodology[6].

Step 4: Institutional Transfer and Final Destruction

  • Action: Once the container is 80% full, transfer it to the facility's central hazardous waste accumulation area. The Environmental Health and Safety (EH&S) department will contract a licensed facility to perform high-temperature incineration[3][5].

  • Causality: High-temperature incineration (typically >1000°C) is the only approved method for organic amines, as it completely cleaves the spirocyclic ring and oxidizes the nitrogen atoms to nitrogen gas (N2) or manageable nitrogen oxides (NOx), preventing the environmental release of intact amines or the formation of toxic nitramines/nitrosamines[3].

Waste Management Workflow

WasteWorkflow Gen Waste Generation (Reaction/Purification) Seg Segregation (Avoid Acids/Oxidizers) Gen->Seg Cont Primary Containment (HDPE/Glass & Labeling) Seg->Cont Store Central Accumulation (RCRA Regulated Area) Cont->Store Disp Final Destruction (High-Temp Incineration) Store->Disp

Workflow for the safe segregation, containment, and disposal of organic amine waste.

References

  • AA Blocks. "1638763-91-3 | 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane". Available at: [Link]

  • CrelioHealth. "Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management" (2025). Available at: [Link]

  • Google Patents. "WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof".
  • Regulations.gov. "Waste management plan for university labs that incorporates training requirements" (ACS Task Force Guidelines). Available at: [Link]

  • Scottish Environment Protection Agency (SEPA). "Review of amine emissions from carbon capture systems" (2015). Available at: [Link]

  • University of Pennsylvania EHRS. "Chemical Hygiene Plan". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane

Executive Summary 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (CAS: 1638763-91-3 ) is a specialized bicyclic spiro-amine intermediate, predominantly used in the synthesis of KRAS G12C inhibitors and other oncology targets.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane (CAS: 1638763-91-3 ) is a specialized bicyclic spiro-amine intermediate, predominantly used in the synthesis of KRAS G12C inhibitors and other oncology targets.[1][2] Physically, it presents as a viscous yellow oil or low-melting solid.[1][2]

Unlike standard crystalline reagents, its lipophilic benzyl group and secondary amine functionality create a dual hazard: high skin permeability and chemical reactivity (potential for carbamate formation with atmospheric CO₂).[2] This guide moves beyond generic safety advice to provide a logistical framework for handling this specific lipophilic amine in drug discovery workflows.

Risk Assessment & Hazard Identification

Rationale: As a secondary amine with a lipophilic tail, this compound poses risks of irritation and potential sensitization.[2] Its oily nature increases the contact time on skin compared to dry powders.[1][2]

Hazard Class (GHS)H-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]High Risk: Oily residues adhere to gloves/surfaces.[1][2]
Eye Irritation H319 Causes serious eye irritation.[2][3]Splash risk during syringe transfer.[2]
STOT - SE H335 May cause respiratory irritation.[1][2][3]Inhalation risk if heated or aerosolized.[2]
Acute Toxicity H302 Harmful if swallowed.[2][3]Standard hygiene; wash hands immediately after doffing gloves.[2]
Personal Protective Equipment (PPE) Matrix

Trustworthiness: The selection below is based on permeation data for benzylic amines and lipophilic oils.[2] Standard latex gloves are insufficient due to rapid degradation by organic amines.[2]

A. Hand Protection (The "Double-Glove" Protocol) [1][2]
  • Inner Layer: Nitrile (0.11 mm / 4 mil).[2] Acts as a second skin.[2]

  • Outer Layer: High-Grade Nitrile (0.14 mm / 6 mil) or Nitrile/Neoprene Composite .[1][2]

    • Why? Benzylic amines can permeate thin nitrile in <15 minutes.[2] The outer layer must be changed immediately upon splash contact.[2]

    • Validation: Check gloves for yellow staining (oxidation of the amine) before use.[2]

B. Eye & Face Protection [1][2][3][4]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[2]

  • Contraindication: Do NOT rely on safety glasses alone.[2] As a viscous oil, this compound can "flick" from pipette tips or syringe needles, bypassing side shields.[2]

C. Respiratory Protection
  • Standard Operation: Fume hood (Face velocity: 0.5 m/s).

  • Spill Cleanup: Half-face respirator with Multi-Gas/Vapor Cartridges (ABEK) or Organic Vapor (OV) filters.[1][2]

Operational Protocol: Handling & Dispensing

Expertise: This compound is a viscous oil.[1][2] Standard air-displacement pipettes will result in significant under-dosing due to fluid retention in the tip.[1][2] Positive displacement or gravimetric methods are required.[2]

Step-by-Step Handling Workflow
  • Thermal Equilibration:

    • Remove the container from storage (2–8°C ).

    • Critical: Allow to warm to Room Temperature (RT) for 30 minutes before opening. Opening a cold bottle introduces condensation, which reacts with the amine to form impurities.[2]

  • Inert Atmosphere Setup:

    • This compound is air-sensitive (CO₂ absorption).[1][2]

    • Flush the headspace with Argon or Nitrogen immediately after opening.[2]

  • Dispensing Technique (Viscous Oil):

    • Preferred:Glass Syringe with Luer Lock . The oil's viscosity requires the positive pressure of a plunger for accurate dosing.[2]

    • Alternative: Weigh by difference.[2][5] Tare a receiving flask, add the oil via a glass Pasteur pipette, and re-weigh.

    • Avoid: Plastic pipette tips (retention error >5%).[2]

  • Decontamination:

    • Wipe the bottle threads with a dry Kimwipe before recapping to prevent the cap from seizing (amine salts form "crusts").[2]

Visualizing the Safe Handling Logic

HandlingWorkflow Start Start: Remove from 2-8°C Storage Equilibrate Equilibrate to RT (30 mins) (Prevent Condensation) Start->Equilibrate Inspect Inspect Physical State (Yellow Oil vs. Solid) Equilibrate->Inspect Decision Is it Viscous? Inspect->Decision Syringe Use Glass Syringe (Positive Displacement) Decision->Syringe Yes (Oil) Spatula Use Stainless Spatula Decision->Spatula No (Solid) Inert Purge Headspace (Ar/N2) Syringe->Inert Spatula->Inert Seal Seal & Parafilm Inert->Seal

Caption: Decision logic for dispensing 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane based on physical state.

Emergency Response & Disposal
Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • Absorb: Use Vermiculite or Sand .[2] Do not use paper towels alone (rapid oxidation risk).[2]

  • Clean: Wipe the area with Ethanol followed by soap and water.[2] The ethanol helps solubilize the lipophilic benzyl tail.[2]

Disposal Plan
  • Waste Stream: Halogen-Free Organic Waste (unless mixed with halogenated solvents).[1][2]

  • Protocol: Dissolve waste oil in a minimal amount of Acetone or DMSO before adding to the waste carboy to prevent it from sticking to the container walls.[2]

  • Labeling: Must be labeled "Contains Amines" and "Irritant".[2]

References
  • World Intellectual Property Organization (WIPO). Patent WO2024138206A1: Fluoropyridopyrimidine and fluoroquinazoline derivatives and methods of use thereof (Synthesis of Intermediate).[2] Retrieved from .[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71299791 (Analog: 6-benzyl-2,6-diazaspiro[4.5]decane).[1][2] Retrieved from .[2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (General Classification for Benzylamines).[2] Retrieved from .[2]

  • Sigma-Aldrich. Safety Data Sheet for 1-Benzylpiperazine (Structural Surrogate).[1][2] Retrieved from .[1][2]

Sources

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